molecular formula C12H8FNO2 B170099 5-(3-Fluorophenyl)nicotinic acid CAS No. 181705-88-4

5-(3-Fluorophenyl)nicotinic acid

Cat. No.: B170099
CAS No.: 181705-88-4
M. Wt: 217.2 g/mol
InChI Key: JARUBMHXTMGGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARUBMHXTMGGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450481
Record name 5-(3-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181705-88-4
Record name 5-(3-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(3-Fluorophenyl)nicotinic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a fluorinated derivative of nicotinic acid. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 181705-88-4[1][2]
Molecular Formula C₁₂H₈FNO₂[1][2]
Molecular Weight 217.20 g/mol [1][2]
Purity ≥97%[2]
Appearance Solid
Storage Temperature Room Temperature[1]

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is well-suited for coupling an aryl halide with an arylboronic acid.[3]

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of this compound from 5-bromonicotinic acid and 3-fluorophenylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, 1,4-Dioxane/H₂O)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromonicotinic acid, 1.2-1.5 equivalents of 3-fluorophenylboronic acid, and 2-3 equivalents of the base.[3]

  • Add the palladium catalyst (typically 2-5 mol%).[3]

  • Add the degassed solvent.

  • Heat the mixture with stirring (typically to 80-100 °C) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).[3]

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • The crude product can be purified by recrystallization or column chromatography. A common method for purifying nicotinic acid derivatives involves crystallization from a suitable solvent, potentially with the use of activated carbon for decolorization.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 5-Bromonicotinic Acid + 3-Fluorophenylboronic Acid + Base Heating Heat and Stir (80-100 °C) Reactants->Heating Add Catalyst & Solvent Catalyst Pd Catalyst Solvent Degassed Solvent Workup Aqueous Workup Heating->Workup Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

A typical experimental workflow for the synthesis of this compound.

Spectroscopic Analysis

While specific spectra for this compound are not available in the searched literature, the expected spectroscopic characteristics can be inferred from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring will be influenced by the carboxylic acid and the fluorophenyl group, and the protons on the fluorophenyl ring will show coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (typically 165-185 ppm) and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.20 g/mol ).

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not yet published. However, as a derivative of nicotinic acid (niacin), its biological activity may be related to the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[4]

Nicotinic acid itself is a known agonist of GPR109A, and this interaction is responsible for its lipid-lowering effects.[4] The activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids and subsequently reduced triglyceride synthesis in the liver.[4]

Fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that this compound could act as an agonist or antagonist of GPR109A, potentially with altered potency or selectivity compared to nicotinic acid.

Hypothesized Signaling Pathway

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Ligand This compound (Hypothesized Ligand) Receptor GPR109A Ligand->Receptor G_protein Gi/o Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Decreased production Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Leads to

Hypothesized GPR109A signaling pathway for this compound.

Safety Information

Based on data for similar compounds, this compound should be handled with care. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.[5]

This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols.

References

Elucidation of the Molecular Structure of 5-(3-Fluorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)nicotinic acid is a heterocyclic aromatic compound of interest in medicinal chemistry and drug development due to its structural similarity to nicotinic acid (Niacin, Vitamin B3) and the presence of a fluorine-substituted phenyl ring, a common motif in pharmacologically active molecules. The introduction of the 3-fluorophenyl group at the 5-position of the pyridine ring is anticipated to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its synthesis and characterization by modern spectroscopic techniques. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents predicted spectral data based on established principles of spectroscopy, alongside detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 5-(3-Fluorophenyl)pyridine-3-carboxylic acid
Synonyms This compound
Molecular Formula C₁₂H₈FNO₂[1]
Molecular Weight 217.20 g/mol [1]
CAS Number 181705-88-4[1]
Predicted LogP 2.5 - 3.0
Predicted pKa ~4.5 (carboxylic acid)

Synthesis and Structure Elucidation Workflow

The synthesis and structural confirmation of this compound can be systematically approached through a well-defined workflow. This process begins with the chemical synthesis of the target molecule, followed by purification and subsequent analysis using a suite of spectroscopic methods to confirm its identity and structure.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Starting Materials: 5-Bromonicotinic Acid (3-Fluorophenyl)boronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product Pure this compound Purification->Product MS Mass Spectrometry (MS) Product->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C) Product->NMR Connectivity & Environment FTIR FT-IR Spectroscopy Product->FTIR Functional Groups Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation FTIR->Confirmation

Figure 1: Workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and (3-fluorophenyl)boronic acid.

Materials:

  • 5-Bromonicotinic acid

  • (3-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Bubble argon through the mixture for 15 minutes to degas.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture at 80-90 °C under an argon atmosphere and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Predicted ¹H NMR Data (in DMSO-d₆): The predicted proton NMR spectrum will show signals for the protons on both the pyridine and the fluorophenyl rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~9.1d1HH-2 (Pyridine)
~8.8t1HH-4 (Pyridine)
~8.4d1HH-6 (Pyridine)
~7.8m1HPhenyl H
~7.6m1HPhenyl H
~7.5m1HPhenyl H
~7.3m1HPhenyl H

Predicted ¹³C NMR Data (in DMSO-d₆): The predicted carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~166-COOH
~162 (d, ¹JCF ≈ 245 Hz)C-F (Phenyl)
~152C-2 (Pyridine)
~149C-6 (Pyridine)
~139C-4 (Pyridine)
~135C-5 (Pyridine)
~132C-ipso (Phenyl)
~131 (d, ³JCF ≈ 8 Hz)Phenyl C
~124Phenyl C
~116 (d, ²JCF ≈ 21 Hz)Phenyl C
~115 (d, ²JCF ≈ 22 Hz)Phenyl C
~130C-3 (Pyridine)

2. Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Acquire the mass spectrum in both positive and negative ion modes using electrospray ionization (ESI).

Predicted Mass Spectrum Data: The high-resolution mass spectrum should confirm the molecular formula.

Ionm/z (calculated)m/z (predicted)
[M+H]⁺218.0612218.061
[M-H]⁻216.0460216.046

Predicted Fragmentation Pattern: In the positive ion mode, a prominent fragment would be the loss of the carboxylic acid group as CO₂ and H₂O.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Predicted FT-IR Data: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1580MediumC=C and C=N stretches (aromatic rings)
~1250StrongC-O stretch (carboxylic acid)
~1100StrongC-F stretch
~800-700Medium-StrongC-H out-of-plane bending (aromatic)

Structure Elucidation Logic

The combination of these spectroscopic techniques provides a robust confirmation of the structure of this compound.

structure_elucidation_logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion MS_Data MS Data (m/z = 218.061 [M+H]⁺) MS_Interp Confirms Molecular Formula C₁₂H₈FNO₂ MS_Data->MS_Interp NMR_Data NMR Data (¹H and ¹³C shifts and couplings) NMR_Interp Confirms Connectivity - Pyridine Ring - 3-Fluorophenyl Ring - Carboxylic Acid NMR_Data->NMR_Interp FTIR_Data FT-IR Data (O-H, C=O, C-F stretches) FTIR_Interp Confirms Functional Groups (-COOH, Ar-F, Aromatic Rings) FTIR_Data->FTIR_Interp Final_Structure Confirmed Structure: This compound MS_Interp->Final_Structure NMR_Interp->Final_Structure FTIR_Interp->Final_Structure

Figure 2: Logical flow of data interpretation for the structure confirmation of this compound.

Conclusion

The structural elucidation of this compound is a clear-cut process involving a strategic synthetic route followed by comprehensive spectroscopic analysis. The predicted NMR, MS, and FT-IR data provide a detailed spectral signature that, when correlated, unequivocally confirms the molecular structure. This guide provides the necessary theoretical and practical framework for researchers to synthesize and characterize this and similar novel compounds, facilitating further investigation into their potential applications in drug discovery and materials science.

References

Technical Whitepaper: 5-(3-Fluorophenyl)nicotinic Acid (CAS 181705-88-4)

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on 5-(3-Fluorophenyl)nicotinic Acid (CAS 181705-88-4)

Executive Summary

This document serves as an in-depth technical guide on the chemical compound this compound, CAS 181705-88-4. Despite a comprehensive search of scientific literature and patent databases, detailed experimental data regarding the synthesis, biological activity, and specific signaling pathways for this particular molecule is not publicly available. This guide, therefore, provides a foundational understanding based on the general chemical class of 5-arylnicotinic acids, outlining a well-established synthetic methodology and a hypothetical biological context based on the known pharmacology of nicotinic acid and its derivatives. All experimental protocols and quantitative data presented herein are illustrative, based on established chemical principles and the activities of closely related analogs, and should be treated as a starting point for further investigation.

Chemical Properties and Synthesis

This compound is a derivative of nicotinic acid (Vitamin B3) and belongs to the class of 5-arylnicotinic acids. The introduction of a 3-fluorophenyl group at the 5-position of the pyridine ring is expected to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 181705-88-4Chemical Abstracts Service
Molecular Formula C₁₂H₈FNO₂Calculated
Molecular Weight 217.20 g/mol Calculated
Appearance White to off-white solid (predicted)---
Melting Point Not reported---
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)---
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a boronic acid with an organohalide. In the case of this compound, this would involve the reaction of 5-bromonicotinic acid with 3-fluorophenylboronic acid.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents 5-bromonicotinic_acid 5-Bromonicotinic Acid Reaction Suzuki-Miyaura Coupling 5-bromonicotinic_acid->Reaction 3-fluorophenylboronic_acid 3-Fluorophenylboronic Acid 3-fluorophenylboronic_acid->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction Solvent Dioxane/H₂O or DMF Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative solution-phase Suzuki-Miyaura coupling protocol for the synthesis of this compound.

Materials:

  • 5-Bromonicotinic acid (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromonicotinic acid, 3-fluorophenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is acidified with 1M HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

  • Purification is achieved by recrystallization or column chromatography.

Table 2: Illustrative Synthesis Data

ParameterValueNotes
Reactant Scale 1.0 mmol (5-bromonicotinic acid)---
Reaction Time 18 hours---
Temperature 90 °C---
Predicted Yield 75-90%Based on similar reported reactions
Purification Method Recrystallization from ethanol/water---

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the nicotinic acid scaffold is a well-known pharmacophore. Nicotinic acid itself is a ligand for the G-protein coupled receptor 109A (GPR109A, also known as HM74A), which is primarily expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream and a subsequent reduction in triglyceride synthesis in the liver.

Diagram 2: Hypothesized GPR109A Signaling Pathway

G Ligand This compound (Hypothetical Agonist) Receptor GPR109A Ligand->Receptor Binds to G_protein Gi/o Receptor->G_protein Activates Effector Adenylate Cyclase G_protein->Effector Inhibits Second_messenger cAMP Effector->Second_messenger Decreases production of Downstream_kinase Protein Kinase A (PKA) Second_messenger->Downstream_kinase Reduces activation of Enzyme Hormone-Sensitive Lipase (HSL) Downstream_kinase->Enzyme Reduces phosphorylation of Biological_effect Inhibition of Lipolysis Enzyme->Biological_effect Leads to

Caption: Potential mechanism of action via GPR109A.

Proposed Experimental Workflow for Biological Evaluation

To ascertain the biological activity of this compound, a tiered experimental approach is recommended.

Diagram 3: Biological Evaluation Workflow

G Step1 In Vitro Receptor Binding Assay (e.g., Radioligand displacement) Step2 Functional Assay (e.g., cAMP measurement in GPR109A-expressing cells) Step1->Step2 Confirm functional activity Step3 Cell-Based Lipolysis Assay (e.g., in primary adipocytes) Step2->Step3 Assess cellular effect Step4 In Vivo Pharmacokinetic Studies (e.g., in rodents) Step3->Step4 Determine drug exposure Step5 In Vivo Efficacy Studies (e.g., lipid-lowering in a dyslipidemia model) Step4->Step5 Evaluate in vivo effect

Caption: A workflow for assessing biological activity.

Table 3: Hypothetical Biological Activity Profile

AssayParameterPredicted OutcomeRationale
GPR109A Binding Assay Ki (nM)10 - 1000Fluorine substitution may alter binding affinity compared to nicotinic acid.
cAMP Functional Assay EC₅₀ (nM)50 - 5000Dependent on binding affinity and agonist efficacy.
Adipocyte Lipolysis Assay IC₅₀ (µM)1 - 50Cellular potency is often lower than biochemical potency.
In Vivo Lipid Lowering % Reduction in Triglycerides10 - 40%Dependent on pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

This compound represents an unexplored derivative of the pharmacologically significant nicotinic acid scaffold. While specific experimental data is currently lacking in the public domain, established synthetic methodologies, such as the Suzuki-Miyaura coupling, provide a clear path for its preparation. Based on the known pharmacology of related compounds, it is hypothesized that this molecule may act as a GPR109A agonist with potential applications in the treatment of dyslipidemia. The experimental protocols and workflows outlined in this guide provide a robust framework for the future synthesis, characterization, and biological evaluation of this compound. Further research is warranted to elucidate its precise pharmacological profile and therapeutic potential.

"5-(3-Fluorophenyl)nicotinic acid" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)nicotinic acid, a synthetic aromatic carboxylic acid with potential applications in pharmaceutical research and development. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and an exploration of its presumed biological activity and associated signaling pathways based on current scientific understanding of related nicotinic acid derivatives.

Core Compound Properties

This compound is a derivative of nicotinic acid (Vitamin B3) and is characterized by the presence of a 3-fluorophenyl group at the 5-position of the pyridine ring. This substitution is of significant interest in medicinal chemistry as the introduction of a fluorine atom can modulate the compound's pharmacokinetic and pharmacodynamic properties.

PropertyValue
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
CAS Number 181705-88-4
Canonical SMILES C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)F
Physical Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely utilized for the formation of carbon-carbon bonds due to its mild reaction conditions and tolerance of a broad range of functional groups. The general approach involves the coupling of a pyridine halide with a phenylboronic acid.

Experimental Protocol

This protocol outlines the synthesis of this compound from 5-bromonicotinic acid and 3-fluorophenylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • 3-Fluorophenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture or N,N-Dimethylformamide [DMF])

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a condenser, combine 5-bromonicotinic acid (1 equivalent), 3-fluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to the reaction mixture. Subsequently, add the palladium catalyst (typically 2-5 mol%).

  • Reaction: Heat the mixture to a temperature of 80-100°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent like DMF was used, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

G 5-Bromonicotinic Acid 5-Bromonicotinic Acid Reaction Mixture Reaction Mixture 5-Bromonicotinic Acid->Reaction Mixture 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating (80-100°C) Heating (80-100°C) Reaction Mixture->Heating (80-100°C) Workup & Purification Workup & Purification Heating (80-100°C)->Workup & Purification This compound This compound Workup & Purification->this compound

Suzuki-Miyaura Coupling Workflow

Biological Activity and Signaling Pathways

While specific pharmacological data for this compound is not extensively available in the public domain, its biological activity can be inferred from the well-established mechanism of action of nicotinic acid and its derivatives. The primary molecular target for this class of compounds is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1]

GPR109A Activation

Activation of GPR109A by nicotinic acid analogs initiates a cascade of intracellular events.[1] GPR109A is primarily coupled to Gi/o proteins.[2] Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP has several downstream consequences, most notably the inhibition of hormone-sensitive lipase in adipocytes, which reduces the release of free fatty acids into the circulation.[2]

G cluster_membrane Cell Membrane GPR109A GPR109A Gi/o Protein Gi/o Protein GPR109A->Gi/o Protein Activates This compound This compound This compound->GPR109A Binds Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Prepare Compounds Prepare Compounds Prepare Compounds->Treat with Compound Stimulate with Forskolin Stimulate with Forskolin Treat with Compound->Stimulate with Forskolin Detect cAMP Detect cAMP Stimulate with Forskolin->Detect cAMP Plot Dose-Response Plot Dose-Response Detect cAMP->Plot Dose-Response Calculate EC50 Calculate EC50 Plot Dose-Response->Calculate EC50

References

Discovery of Novel 5-Arylnicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse pharmacological activities. The introduction of an aryl group at the 5-position of the nicotinic acid scaffold has given rise to a novel class of compounds with significant therapeutic potential. These 5-arylnicotinic acid derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology.

Data Presentation: Biological Activities of 5-Arylnicotinic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various novel 5-arylnicotinic acid derivatives.

Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives [1][2]

CompoundSubstituentOrganismMIC (µg/mL)
Acylhydrazone 13 5-nitrofuranStaphylococcus epidermidis ATCC 122281.95
Staphylococcus aureus ATCC 65383.91
MRSA ATCC 433007.81
1,3,4-Oxadiazoline 25 5-nitrofuranBacillus subtilis ATCC 66337.81
Staphylococcus aureus ATCC 65387.81
MRSA ATCC 4330015.62

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives [3]

CompoundNitrite Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
4d PotentComparable to IbuprofenComparable to Ibuprofen
4f PotentComparable to IbuprofenComparable to Ibuprofen
4g PotentComparable to IbuprofenComparable to Ibuprofen
4h PotentComparable to IbuprofenComparable to Ibuprofen
5b PotentComparable to IbuprofenComparable to Ibuprofen
Ibuprofen (Standard)---

Table 3: Antihyperlipidemic Activity of 3,5-Diphenylpyrazole Derivatives of Nicotinic Acid [4]

CompoundTotal Cholesterol Reduction (%)Triglyceride Reduction (%)LDL Reduction (%)HDL Increase (%)
6e 14-1924-281633-41
6f 14-1924-281633-41

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 5-arylnicotinic acid derivatives.

Synthesis of 5-Arylnicotinic Acid Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-arylnicotinic acids from 5-bromonicotinic acid and various arylboronic acids.

Materials:

  • 5-bromonicotinic acid

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents).[5]

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[5]

  • De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-16 hours under an inert atmosphere.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it to remove any solids.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylnicotinic acid derivative.[5]

Synthesis of Nicotinic Acid Acylhydrazones

This protocol outlines the synthesis of acylhydrazones starting from nicotinic acid hydrazide.

Materials:

  • Nicotinic acid hydrazide

  • Appropriate aromatic aldehyde (e.g., 5-nitrofuran-2-carbaldehyde)

  • Ethanol (96%)

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol in a round-bottom flask.[1]

  • Add the appropriate aldehyde (0.011 mole) to the solution.[1]

  • Heat the mixture under reflux for 3 hours.[1]

  • Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.[1]

  • Filter the resulting precipitate and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure acylhydrazone derivative.[1]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for screening compounds for their ability to inhibit cyclooxygenase-2 (COX-2) activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Celecoxib (COX-2 inhibitor control)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well white opaque microplate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and Celecoxib to 10X the desired final concentration in COX Assay Buffer.[6][7]

  • Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.[6][7]

    • Sample (S): Add 10 µL of the diluted test compound.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to the appropriate wells.

  • Incubation: Add 80 µL of the Reaction Mix to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.[6][7]

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[6][7]

  • Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each test compound relative to the enzyme control.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plate

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 5-arylnicotinic acid derivatives and a typical experimental workflow.

experimental_workflow start Start: Synthesis of 5-Arylnicotinic Acid Derivatives purification Purification and Characterization (NMR, MS) start->purification bio_screening Biological Screening purification->bio_screening anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) bio_screening->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) bio_screening->antimicrobial anticancer Anticancer Assays (e.g., Kinase Inhibition) bio_screening->anticancer lead_optimization Lead Optimization anti_inflammatory->lead_optimization antimicrobial->lead_optimization anticancer->lead_optimization end End: Identification of Potent Drug Candidates lead_optimization->end

Caption: A typical experimental workflow for the discovery and development of novel 5-arylnicotinic acid derivatives.

VEGFR_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a target for some anticancer 5-arylnicotinic acid derivatives.[1][10][11][12]

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: An overview of the EGFR signaling pathway, another key target in cancer therapy for which 5-arylnicotinic acid derivatives show potential.[3][4][13][14]

alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Substrate for Glucose Glucose AlphaGlucosidase->Glucose Breaks down to Bloodstream Absorption into Bloodstream Glucose->Bloodstream Inhibitor 5-Arylnicotinic Acid Derivative (Inhibitor) Inhibitor->AlphaGlucosidase Inhibits

Caption: The mechanism of action of α-glucosidase inhibitors, a potential therapeutic application for some 5-arylnicotinic acid derivatives.[2][15][16][17][18]

References

The Pivotal Role of Fluorinated Nicotinic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into nicotinic acid scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking new therapeutic potential and refining the pharmacological properties of this essential vitamin and its derivatives. This in-depth technical guide explores the multifaceted role of fluorinated nicotinic acids, detailing their synthesis, biological activities, and the intricate signaling pathways they modulate. By leveraging the unique physicochemical properties of fluorine, researchers are developing novel drug candidates with enhanced potency, selectivity, and metabolic stability for a range of diseases, including dyslipidemia, inflammation, and microbial infections.

The Impact of Fluorination on Nicotinic Acid Derivatives

The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into the nicotinic acid backbone can dramatically alter its biological profile. Fluorine's high electronegativity and small atomic size can influence a molecule's pKa, lipophilicity, and metabolic stability. These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced binding affinity to target receptors.

One of the most significant targets for nicotinic acid and its fluorinated analogs is the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. Activation of GPR109A is responsible for the well-known lipid-lowering effects of niacin. Fluorinated derivatives are being explored for their ability to selectively activate this receptor, potentially mitigating some of the undesirable side effects associated with niacin therapy, such as flushing.

Therapeutic Applications and Biological Activities

Fluorinated nicotinic acids and their derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

GPR109A Agonism and Dyslipidemia

Fluorinated pyrazole acids have been identified as potent and selective agonists of the human GPR109A receptor.[1] These compounds have shown efficacy in in vivo models, suggesting their potential for the treatment of dyslipidemia with an improved side-effect profile compared to traditional niacin.[1] The development of G-protein biased GPR109A agonists is an active area of research, aiming to separate the therapeutic anti-lipolytic effects from the flushing response, which is thought to be mediated by a separate signaling pathway.

Anti-inflammatory Properties

Nicotinic acid derivatives have been investigated for their anti-inflammatory potential. Certain novel series of these compounds have exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] The data below summarizes the in vitro anti-inflammatory activity of a series of isonicotinic acid derivatives, highlighting the potent activity of some of these compounds compared to the standard drug, ibuprofen.[3]

CompoundStructure% Inhibition of ROS Production (at 25 µg/mL)IC50 (µg/mL)
5 Isonicotinate of meta-aminophenol95.91.42 ± 0.1
6 Isonicotinate of para-aminophenol92.38.6 ± 0.5
8a N-acetyl-para-aminophenol isonicotinate90.119.6 ± 3.4
8b N-butyryl-para-aminophenol isonicotinate85.43.7 ± 1.7
Ibuprofen Standard48.911.2 ± 1.9
Data sourced from a study on isonicotinic acid derivatives and their inhibitory effect on reactive oxygen species (ROS) production in human blood cells.[3]
Antimicrobial Activity

The antimicrobial potential of nicotinic acid derivatives is another promising avenue of research. Studies have shown that certain newly synthesized nicotinamides exhibit significant activity against a range of microbial strains. The table below presents the minimum inhibitory concentration (MIC) values for a selection of these compounds against various bacteria and fungi.[4]

CompoundS. aureus (ATCC 6538) MIC50 (mM)E. faecalis (ATCC 29212) MIC50 (mM)P. aeruginosa (ATCC 27853) MIC50 (mM)K. pneumoniae (NCIMB 9111) MIC50 (mM)C. albicans (ATCC 24433) MIC50 (mM)
NC 1 0.50.5>10.50.25
NC 2 0.250.250.50.250.125
NC 3 0.1250.1250.250.1250.0625
NC 4 0.50.5>10.50.25
NC 5 0.250.250.50.250.125
NC 6 0.50.5>10.50.25
NC 7 0.250.250.50.250.125
MIC50 values for a series of nicotinic acid hydrazides (NC 1-7) against various microbial strains.[4]

Signaling Pathways of Fluorinated Nicotinic Acid Derivatives

The biological effects of fluorinated nicotinic acids are primarily mediated through the activation of the GPR109A receptor. Upon agonist binding, GPR109A can initiate two distinct signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

G-Protein (Gαi) Dependent Signaling Pathway

The canonical signaling pathway involves the coupling of GPR109A to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), which is believed to be the primary mechanism behind the anti-lipolytic effects of niacin and its derivatives.

G_Protein_Signaling cluster_membrane Cell Membrane Fluorinated Nicotinic Acid Fluorinated Nicotinic Acid GPR109A GPR109A Fluorinated Nicotinic Acid->GPR109A Binds Gai Gαi GPR109A->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AntiLipolytic_Effects Anti-Lipolytic Effects PKA->AntiLipolytic_Effects Leads to

Caption: G-Protein (Gαi) Dependent Signaling Pathway of Fluorinated Nicotinic Acid Derivatives.

β-Arrestin Dependent Signaling Pathway

In addition to the G-protein pathway, GPR109A activation can also lead to the recruitment of β-arrestin. This pathway is thought to be responsible for the flushing side effect of niacin. Upon agonist binding, the receptor is phosphorylated, leading to the binding of β-arrestin. This can trigger a separate signaling cascade, including the activation of the ERK1/2 pathway, and is also involved in receptor desensitization and internalization.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane Fluorinated Nicotinic Acid Fluorinated Nicotinic Acid GPR109A GPR109A Fluorinated Nicotinic Acid->GPR109A Binds GRK GRK P_GPR109A P-GPR109A GRK->P_GPR109A Phosphorylates Beta_Arrestin β-Arrestin P_GPR109A->Beta_Arrestin Recruits ERK_Activation ERK1/2 Activation Beta_Arrestin->ERK_Activation Leads to Flushing Flushing Beta_Arrestin->Flushing Mediates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Promotes

Caption: β-Arrestin Dependent Signaling Pathway of Fluorinated Nicotinic Acid Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated nicotinic acids, compiled from various sources.

Synthesis of Fluorinated Nicotinic Acids

General Procedure for the Synthesis of 6-(Trifluoromethyl)nicotinic acid: [5]

  • In a 200 ml four-necked flask equipped with a stirrer and thermometer, charge 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.

  • Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise with stirring.

  • Replace the atmosphere with nitrogen, and then introduce 1.0 g of 5%-Pd/C catalyst.

  • Replace the nitrogen with hydrogen and attach a balloon filled with hydrogen.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by liquid chromatography.

  • Upon completion, evaporate the methanol.

  • Dissolve the residue in 100 ml of water and cool to approximately 15°C.

  • Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

  • Age the mixture for about one hour at the same temperature.

  • Filter the solid, wash the cake with 25 ml of cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.

General Procedure for the Synthesis of 4-(Trifluoromethyl)nicotinic acid: [6][7][8]

  • To a 100mL three-necked flask, add 5g (0.0192mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C, 5.25g (0.0389mol) of CH3COONa·3H2O, and 20mL of ethanol.

  • Stir the mixture to dissolve the solids.

  • Replace the air with nitrogen (3 times) and then with hydrogen (2 times).

  • Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere.

  • Filter to recover the palladium on carbon and wash the filter cake with ethanol.

  • Evaporate the solvent from the filtrate.

  • Add 20 mL of water to the resulting solid and dissolve it.

  • Adjust the pH to 2-3 with hydrochloric acid.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 4-(Trifluoromethyl)nicotinic acid.

General Procedure for the Synthesis of 6-Fluoronicotinic acid: [9][10][11]

  • To a 500mL three-necked flask, add 11.1g (0.1mol) of 2-fluoro-5-methylpyridine and 250mL of water.

  • Start mechanical stirring and add 31.6g (0.2mol) of KMnO4 and 5.6g (0.1mol) of KOH.

  • Heat the mixture in an oil bath to 95°C and react for 5 hours.

  • Filter the hot solution and collect the filtrate.

  • Cool the filtrate to room temperature and adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid and extract the filtrate twice with dichloroethane.

  • Combine the filtered solid and the extracted organic phase and evaporate the solvent to obtain 6-fluoronicotinic acid.

Biological Evaluation Protocols

In Vitro GPR109A Activation Assay (cAMP Measurement): [12]

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in a suitable growth medium.

  • Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the fluorinated nicotinic acid derivatives in an appropriate assay buffer.

  • Compound Addition: Add the compound dilutions to the cells and incubate for a specified period.

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the compound concentration and determine the EC50 values.

In Vitro Cyclooxygenase (COX) Inhibition Assay: [13][14][15][16]

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid) in an appropriate buffer.

  • Compound Preparation: Prepare serial dilutions of the fluorinated nicotinic acid derivatives.

  • Reaction Mixture: In a microplate, combine the enzyme, a cofactor solution, and the test compound or vehicle control.

  • Initiate Reaction: Add the arachidonic acid solution to initiate the enzymatic reaction.

  • Detection: Measure the product formation over time using a suitable method, such as a colorimetric or fluorometric assay that detects the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): [4]

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Preparation: Prepare serial twofold dilutions of the fluorinated nicotinic acid derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The incorporation of fluorine into the nicotinic acid scaffold represents a highly effective strategy for the development of novel therapeutic agents. Fluorinated nicotinic acids have demonstrated significant potential as GPR109A agonists for the treatment of dyslipidemia, as potent anti-inflammatory agents, and as promising antimicrobial compounds. The detailed understanding of their synthesis, biological activities, and the underlying signaling pathways provides a solid foundation for the rational design of next-generation drugs with improved efficacy and safety profiles. Further exploration of the structure-activity relationships of these fascinating molecules will undoubtedly continue to fuel innovation in medicinal chemistry.

References

5-(3-Fluorophenyl)nicotinic Acid: A Key Intermediate in the Development of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid, has emerged as a crucial research chemical intermediate, primarily in the synthesis of potent and selective Aurora kinase inhibitors. Its strategic incorporation into molecular scaffolds allows for the development of novel therapeutic agents targeting cancers characterized by the overexpression of these critical cell cycle regulators. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its pivotal role as a building block in the creation of targeted anti-cancer compounds. Detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways are presented to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The pyridine ring system is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Modifications to this core structure, such as the introduction of aryl groups, can significantly alter the pharmacological properties of the resulting molecules. 5-Arylnicotinic acids, in particular, are a class of compounds that have garnered substantial interest. The presence of a fluorine atom, as in this compound, can further enhance metabolic stability, binding affinity, and bioavailability of the final drug product.

This guide focuses on the synthesis and application of this compound, with a specific emphasis on its use as an intermediate in the development of Aurora kinase inhibitors, a promising class of anti-cancer therapeutics.

Chemical Properties and Data Presentation

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 5-(3-Fluorophenyl)pyridine-3-carboxylic acid
CAS Number 181705-88-4
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Appearance White to off-white powder
Purity ≥97%

Spectroscopic data for this compound has not been widely reported in publicly available literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Synthesis Workflow

The synthesis of this compound typically involves the coupling of a 5-halonicotinic acid derivative with (3-fluorophenyl)boronic acid. The following diagram illustrates the general workflow.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process 5-Bromonicotinic Acid 5-Bromonicotinic Acid Reaction Mixture Reaction Mixture 5-Bromonicotinic Acid->Reaction Mixture (3-Fluorophenyl)boronic Acid (3-Fluorophenyl)boronic Acid (3-Fluorophenyl)boronic Acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Reaction Mixture Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Mixture Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Heat Heat Heat->Reaction Mixture Work-up (Extraction, Washing) Work-up (Extraction, Washing) Reaction Mixture->Work-up (Extraction, Washing) Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Work-up (Extraction, Washing)->Purification (Crystallization/Chromatography) This compound This compound Purification (Crystallization/Chromatography)->this compound Final Product

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from patent literature describing the synthesis of this compound for use in the preparation of Aurora kinase inhibitors.

Materials:

  • 5-Bromonicotinic acid

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromonicotinic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Quantitative Data:

  • Yield: Reported yields for this reaction are typically in the range of 70-85%.

Application as a Research Chemical Intermediate: Synthesis of Aurora Kinase Inhibitors

This compound serves as a key building block in the synthesis of a class of potent and selective Aurora kinase inhibitors. These inhibitors are of significant interest in oncology due to the role of Aurora kinases in cell cycle regulation and their frequent overexpression in various cancers.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis. They play critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinase activity can lead to aneuploidy and genomic instability, which are hallmarks of cancer.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_a Aurora A cluster_aurora_b Aurora B cluster_cancer Cancer cluster_inhibition Therapeutic Intervention G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Aurora A Aurora A G2 Phase->Aurora A Activation Metaphase Metaphase Prophase->Metaphase Prophase->Aurora A Anaphase Anaphase Metaphase->Anaphase Aurora B Aurora B Metaphase->Aurora B Activation Telophase Telophase Anaphase->Telophase Anaphase->Aurora B Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis->Aurora B Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Phosphorylation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Phosphorylation Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Phosphorylation of Histone H3 Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Aurora B->Kinetochore-Microtubule Attachment Error Correction Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint Overexpression of Aurora Kinases Overexpression of Aurora Kinases Overexpression of Aurora Kinases->Aurora A Overexpression of Aurora Kinases->Aurora B Genomic Instability Genomic Instability Overexpression of Aurora Kinases->Genomic Instability Tumor Progression Tumor Progression Genomic Instability->Tumor Progression Aneuploidy Aneuploidy Genomic Instability->Aneuploidy Aurora Kinase Inhibitors Aurora Kinase Inhibitors Aurora Kinase Inhibitors->Aurora A Aurora Kinase Inhibitors->Aurora B Mitotic Arrest Mitotic Arrest Aurora Kinase Inhibitors->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Simplified Aurora kinase signaling pathway in mitosis and its relevance in cancer.
Synthetic Route to an Aurora Kinase Inhibitor

The synthesis of an Aurora kinase inhibitor using this compound as an intermediate typically involves an initial activation of the carboxylic acid group, followed by an amidation reaction with a suitable amine-containing scaffold.

Synthesis_Workflow This compound This compound Activation of Carboxylic Acid Activation of Carboxylic Acid This compound->Activation of Carboxylic Acid Amidation Reaction Amidation Reaction Activation of Carboxylic Acid->Amidation Reaction Activating Agent (e.g., SOCl₂, HATU) Activating Agent (e.g., SOCl₂, HATU) Activating Agent (e.g., SOCl₂, HATU)->Activation of Carboxylic Acid Crude Product Crude Product Amidation Reaction->Crude Product Amine-containing Scaffold Amine-containing Scaffold Amine-containing Scaffold->Amidation Reaction Purification Purification Crude Product->Purification Final Aurora Kinase Inhibitor Final Aurora Kinase Inhibitor Purification->Final Aurora Kinase Inhibitor

General synthetic workflow for an Aurora kinase inhibitor from this compound.
Experimental Protocol: Amidation

The following is a general protocol for the amidation step. Specific conditions may vary depending on the amine-containing scaffold.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

  • Amine-containing scaffold

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Argon or Nitrogen gas

Procedure (via Acid Chloride):

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in an anhydrous aprotic solvent. To this solution, add the amine-containing scaffold (1.0-1.1 eq) and a base (e.g., TEA, 2.0-3.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final Aurora kinase inhibitor.

Quantitative Data for a Representative Final Compound: While specific IC₅₀ values for inhibitors derived directly from this compound are often proprietary or found within patent literature, related compounds have shown potent inhibition of Aurora kinases with IC₅₀ values in the low nanomolar range.

Biological Assays for Aurora Kinase Inhibitors

The characterization of novel Aurora kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assay
  • Principle: Measures the direct inhibition of the kinase activity of purified Aurora A and Aurora B enzymes. This is often done using a luminescence-based assay that quantifies ATP consumption or a fluorescence-based assay that measures the phosphorylation of a substrate.

  • General Protocol:

    • Purified recombinant Aurora kinase is incubated with a specific substrate and ATP in a buffer solution.

    • The test compound (inhibitor) is added at various concentrations.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.

    • IC₅₀ values are calculated from the dose-response curves.

Cell-Based Proliferation Assay
  • Principle: Determines the effect of the inhibitor on the growth and viability of cancer cell lines that overexpress Aurora kinases.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • The cells are treated with a range of concentrations of the inhibitor.

    • After a set incubation period (typically 48-72 hours), cell viability is assessed using a reagent such as MTT, resazurin, or a cell-titer glo luminescent assay.

    • GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values are determined.

Target Engagement Assay (e.g., Western Blot)
  • Principle: Confirms that the inhibitor is engaging with its intended target within the cell by measuring the phosphorylation status of a known downstream substrate of Aurora B, such as Histone H3 at Serine 10 (pHH3).

  • General Protocol:

    • Cancer cells are treated with the inhibitor for a defined period.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for pHH3 and a loading control protein (e.g., GAPDH).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized. A reduction in the pHH3 signal indicates target engagement.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility has been clearly demonstrated in the development of potent Aurora kinase inhibitors for cancer therapy. This guide provides the necessary technical information, including synthetic protocols and biological context, to facilitate further research and development in this promising area of medicinal chemistry. The strategic use of this fluorinated building block will likely continue to contribute to the discovery of novel therapeutics with improved pharmacological profiles.

Potential Biological Targets of 5-Phenylnicotinic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylnicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), represents a scaffold of significant interest in medicinal chemistry. Its structural similarity to nicotinic acid suggests that its analogs may interact with a range of biological targets, offering potential therapeutic applications in dyslipidemia, inflammation, neurological disorders, and oncology. This technical guide provides a comprehensive overview of the potential biological targets of 5-phenylnicotinic acid analogs, based on the known pharmacology of the broader class of nicotinic acid derivatives. It includes detailed experimental protocols for key assays, quantitative data on related compounds to serve as a benchmark, and visual representations of relevant signaling pathways and experimental workflows.

Core Biological Targets

Based on the extensive research on nicotinic acid and its derivatives, the primary biological targets for 5-phenylnicotinic acid analogs are hypothesized to be G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Additionally, enzymes involved in inflammatory and cancer-related pathways may also be modulated by these compounds.

G-Protein Coupled Receptor 109A (GPR109A/HCA₂)

GPR109A is the high-affinity receptor for nicotinic acid and is a principal target for its therapeutic effects on lipid metabolism.[1][2] It is primarily expressed in adipocytes and immune cells.[2] Activation of this Gαi/o-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is responsible for the anti-lipolytic effects of nicotinic acid. Furthermore, GPR109A activation can also trigger a β-arrestin-dependent signaling pathway, which is implicated in some of the receptor's other effects, including the characteristic flushing response.[3][4]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR109A GPR109A Gi_Go Gαi/o GPR109A->Gi_Go Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Ligand 5-Phenylnicotinic Acid Analog Ligand->GPR109A Binds AdenylylCyclase Adenylyl Cyclase Gi_Go->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA AntiLipolytic Anti-Lipolytic Effects PKA->AntiLipolytic Internalization Receptor Internalization BetaArrestin->Internalization ERK Downstream Signaling (e.g., ERK) BetaArrestin->ERK

GPR109A Signaling Cascade upon Agonist Binding.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5] They are involved in a variety of physiological processes, including synaptic transmission, and their modulation can impact cognition, addiction, and inflammation.[5][6] Given the structural similarity of 5-phenylnicotinic acid to nicotine, its analogs are potential modulators of nAChRs. Depending on the specific substitutions on the phenyl and nicotinic acid moieties, these analogs could act as agonists, antagonists, or allosteric modulators of different nAChR subtypes.[7][8]

Enzymes in the Inflammatory Cascade

Several studies have reported the anti-inflammatory properties of nicotinic acid derivatives.[1][9] These effects may be mediated, in part, through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Analogs of 5-phenylnicotinic acid could potentially exhibit inhibitory activity against these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Molecular docking studies on some nicotinic acid derivatives have suggested potential interactions with the active site of COX-2.[10]

Quantitative Data on Related Compounds

Compound Class/NameTargetAssay TypeValue (IC₅₀/EC₅₀/Kᵢ)Reference
Nicotinic AcidGPR109ACalcium Mobilization52 nM[4]
MK-6892GPR109ACalcium Mobilization74 nM[4]
1-Nicotinoyl derivative (5a)GPR109ACalcium Mobilization45 nM[4]
Isonicotinate (5)ROS InhibitionIn vitro anti-inflammatory1.42 ± 0.1 µg/mL[6]
Ibuprofen (Reference)ROS InhibitionIn vitro anti-inflammatory11.2 ± 1.9 µg/mL[6]

Experimental Protocols

GPR109A Radioligand Binding Assay

This assay is used to determine the binding affinity of 5-phenylnicotinic acid analogs to the GPR109A receptor.

Workflow:

Radioligand_Binding_Workflow Prep Prepare Membranes (from GPR109A-expressing cells) Incubate Incubate Membranes with Radioligand (e.g., [³H]nicotinic acid) & Test Compound Prep->Incubate Separate Separate Bound and Free Ligand (via filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (scintillation counting) Separate->Quantify Analyze Data Analysis (to determine Kᵢ) Quantify->Analyze

Radioligand Binding Assay Workflow.

Detailed Method: [11][12]

  • Membrane Preparation:

    • Homogenize cells stably expressing human GPR109A in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (10-20 µg protein), a fixed concentration of radioligand (e.g., [³H]-nicotinic acid), and increasing concentrations of the unlabeled 5-phenylnicotinic acid analog.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Separation and Counting:

    • Terminate the incubation by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Whole-Cell Patch-Clamp Recording for nAChR Modulation

This electrophysiological technique is used to measure the effect of 5-phenylnicotinic acid analogs on the function of nAChRs expressed in a cell line (e.g., HEK293 cells) or primary neurons.[1][13]

Workflow:

Patch_Clamp_Workflow Prep Prepare Cells (expressing nAChR subtype) Seal Establish Gigaohm Seal with Patch Pipette Prep->Seal Rupture Rupture Membrane Patch (Whole-Cell Configuration) Seal->Rupture Record Record Agonist-Evoked Currents ± Test Compound Rupture->Record Analyze Data Analysis (Current amplitude, kinetics) Record->Analyze

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-(3-Fluorophenyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and (3-fluorophenyl)boronic acid. This methodology offers a robust and versatile approach for the formation of the C-C bond, yielding the desired product in good purity. This document includes a general solution-phase experimental protocol, a summary of reaction conditions for analogous couplings, and representative characterization data.

Introduction

5-Arylnicotinic acid derivatives are a significant class of compounds in the pharmaceutical industry due to their diverse biological activities. The introduction of an aryl moiety at the 5-position of the nicotinic acid scaffold can significantly modulate the pharmacological properties of the parent molecule. This compound, in particular, incorporates a fluorinated phenyl ring, a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of such biaryl compounds, owing to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

Synthesis Pathway

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general scheme involves the reaction of 5-bromonicotinic acid with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromonicotinic_acid 5-Bromonicotinic Acid product This compound 5-bromonicotinic_acid->product + 3-fluorophenylboronic_acid (3-Fluorophenyl)boronic Acid 3-fluorophenylboronic_acid->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent DMF/H₂O solvent->product heat Heat (80-100 °C) heat->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details a general protocol for the solution-phase Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Materials:

  • 5-Bromonicotinic acid

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous and degassed DMF and water (typically in a 4:1 to 10:1 ratio). Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Analogous Suzuki-Miyaura Couplings. [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
43-Fluoro-4-methylphenylboronic acidPd(PPh₃)₄K₃PO₄DMF37overnight75

Note: The yields presented are for analogous compounds and may vary for the synthesis of this compound. Optimization of reaction conditions may be required to achieve higher yields.

Table 2: Physicochemical Properties of this compound.

PropertyValue
CAS Number181705-88-4[2]
Molecular FormulaC₁₂H₈FNO₂[2]
Molecular Weight217.20 g/mol [2]
AppearanceWhite to off-white powder
Melting PointNot available

Table 3: Representative Spectroscopic Data for this compound.

Data TypeDescription
¹H NMR Predicted chemical shifts (ppm) in DMSO-d₆: δ 13.5 (s, 1H, COOH), 9.1 (d, 1H), 8.8 (d, 1H), 8.3 (t, 1H), 7.8-7.6 (m, 2H), 7.5 (q, 1H), 7.3 (t, 1H).
¹³C NMR Predicted chemical shifts (ppm) in DMSO-d₆: δ 166.0, 162.5 (d, J=243 Hz), 152.0, 148.0, 138.0, 136.0 (d, J=8 Hz), 131.0 (d, J=8 Hz), 125.0, 123.0, 116.0 (d, J=21 Hz), 115.0 (d, J=22 Hz).
Mass Spec. ESI-MS (m/z): Calculated for C₁₂H₈FNO₂ [M+H]⁺: 218.0617; Found: To be determined experimentally.

Note: The NMR data provided is predicted and should be confirmed by experimental analysis of the synthesized compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup (Reactants, Base) start->reaction_setup inert_atmosphere 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reaction_setup->inert_atmosphere reagent_addition 3. Add Solvent & Catalyst inert_atmosphere->reagent_addition reaction 4. Heat and Stir (80-100 °C) reagent_addition->reaction monitoring 5. Monitor Reaction (TLC/LC-MS) reaction->monitoring workup 6. Workup (Dilute, Wash) monitoring->workup drying 7. Dry & Concentrate workup->drying purification 8. Purification (Chromatography/Recrystallization) drying->purification characterization 9. Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)nicotinic acid is a valuable building block in medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it serves as a key structural motif in the development of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This document provides detailed protocols for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Reaction Scheme

The synthesis of this compound is typically achieved through the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid with 3-fluorophenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

G cluster_0 cluster_1 cluster_2 A 5-bromonicotinic acid C This compound A->C Pd Catalyst, Base B 3-fluorophenylboronic acid B->C G cluster_cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)2, Base) pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product Reductive Elimination G start Reaction Setup (Reactants, Base, Catalyst) inert Inert Atmosphere (Evacuate/Backfill Ar) start->inert reaction Reaction (Heating & Stirring) inert->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction/Precipitation) monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Application Note: Synthesis of 5-(3-Fluorophenyl)nicotinic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Arylnicotinic acid derivatives are a class of compounds with significant interest in the pharmaceutical industry and medicinal chemistry.[1] The introduction of an aryl group at the 5-position of the nicotinic acid scaffold can modulate the biological activity of the molecule. 5-Bromonicotinic acid is a versatile and commercially available starting material for synthesizing these derivatives through various cross-coupling reactions.[1][2] The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming carbon-carbon bonds.[3] It offers mild reaction conditions and tolerance to a wide range of functional groups, making it an indispensable tool for the synthesis of complex molecules.[1][4]

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with 3-fluorophenylboronic acid to synthesize 5-(3-Fluorophenyl)nicotinic acid.

Reaction Scheme

The core transformation involves the palladium-catalyzed cross-coupling of 5-bromonicotinic acid with 3-fluorophenylboronic acid.[1]

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with 3-fluorophenylboronic acid in solution.[3]

Materials and Equipment

  • 5-Bromonicotinic acid (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, 3-fluorophenylboronic acid, and the base (e.g., K₃PO₄).[3]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst [Pd(PPh₃)₄] to the flask. Subsequently, add the degassed solvent via syringe.[1][3]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.[1][4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 24 hours.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.[1]

    • If the product precipitates, acidify the mixture with 1M HCl to ensure complete precipitation.[4] Filter the solid, wash with water, and dry under vacuum.

    • Alternatively, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[1][4]

Data Summary

The following table summarizes the typical reaction conditions and expected yield for the synthesis.

ParameterValue
Reactants
5-Bromonicotinic Acid1.0 equiv
3-Fluorophenylboronic Acid1.2 equiv
Reagents & Catalyst
Base (K₃PO₄)3.0 equiv
Catalyst (Pd(PPh₃)₄)5 mol%
Reaction Conditions
SolventN,N-Dimethylformamide (DMF), degassed
Temperature80 °C
Time24 h
Outcome
Expected Yield85-90% (based on similar transformations[3])
Product AppearanceOff-white to white solid
Molecular FormulaC₁₂H₈FNO₂[5]
Molecular Weight217.20 g/mol [5]

Results and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the chemical structure and the successful incorporation of the 3-fluorophenyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound (217.20 g/mol ).[5]

  • Melting Point: To assess the purity of the final product.

Workflow Diagram

G setup Reaction Setup (Reactants + Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition Reagent Addition (Catalyst + Degassed Solvent) inert->addition reaction Heating & Stirring (80-100 °C, 24h) addition->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Workup (Cool, Acidify/Extract) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product This compound purification->product characterization Characterization (NMR, MS, MP) product->characterization

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Recrystallization of 5-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the purification of 5-(3-Fluorophenyl)nicotinic acid via recrystallization, ensuring high purity of the final compound.

Introduction

Physicochemical Properties and Solvent Selection

The initial step in developing a recrystallization protocol is to identify a suitable solvent. An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Given the limited specific data for this compound, a solvent screening is recommended. Based on the recrystallization of nicotinic acid and its derivatives, a range of polar solvents are likely candidates.[1][2][3][4]

Table 1: Solvent Selection Screening for this compound Recrystallization

Solvent/Solvent SystemExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureRationale and Notes
WaterLowModerate to HighA common and effective solvent for nicotinic acid.[4] The fluorophenyl group may decrease water solubility compared to nicotinic acid.
EthanolModerateHighOften used for recrystallizing nicotinic acid derivatives.[3] May be used as a co-solvent with water to fine-tune solubility.
MethanolModerateHighSimilar to ethanol, a potential candidate.
IsopropanolLow to ModerateHighA less polar alcohol that may offer a better solubility profile.
AcetoneLow to ModerateHighA polar aprotic solvent that can be effective.
Ethyl AcetateLowModerateA less polar solvent, good for potentially less polar impurities.
Water/Ethanol MixtureVariableHighAllows for fine-tuning of the polarity to achieve the desired solubility profile.
2-Methylpropanol-1/WaterVariableHighUsed for the purification of nicotinamide and could be effective for the parent acid.[2]

Experimental Protocol

This protocol is a general guideline. The specific volumes of solvent and the temperatures used should be optimized based on the results of the solvent screening.

3.1. Materials and Equipment

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

3.2. Step-by-Step Procedure

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the solvent until the compound completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and flask to remove the solid impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize the yield, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

  • Purity and Yield Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent yield.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis A Crude Compound C Dissolve in Hot Solvent A->C B Select Solvent B->C D Hot Filtration (Optional) C->D Insoluble impurities E Cool to Crystallize C->E No insoluble impurities D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I J Purity & Yield Assessment I->J

Caption: Workflow for the recrystallization of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between solvent properties and recrystallization success.

Solvent_Selection_Logic cluster_properties Compound & Solvent Properties cluster_conditions Temperature Conditions cluster_outcomes Recrystallization Outcomes A Compound Solubility in Solvent C High Temperature A->C High D Low Temperature A->D Low F Poor Yield or Low Purity A->F Low at High Temp A->F High at Low Temp B Impurity Solubility in Solvent B->C High or Low B->D High B->F Low at Low Temp E Successful Purification C->E D->E

Caption: Logical relationship for successful recrystallization solvent selection.

References

Spectroscopic Analysis of 5-(3-Fluorophenyl)nicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 5-(3-Fluorophenyl)nicotinic acid, a key organic compound with potential applications in pharmaceutical research and development. This document outlines the expected spectroscopic characteristics and provides standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (Chemical Formula: C₁₂H₈FNO₂, Molecular Weight: 217.20 g/mol , CAS: 181705-88-4) is a derivative of nicotinic acid (Vitamin B3).[1][2] The introduction of a 3-fluorophenyl group to the pyridine ring can significantly alter its physicochemical and biological properties, making it a compound of interest in drug discovery. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its parent compound, nicotinic acid, and the known effects of a 3-fluorophenyl substituent.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.5br s1H-COOH
~9.1d1HH-2 (Pyridine)
~8.8d1HH-6 (Pyridine)
~8.4t1HH-4 (Pyridine)
~7.8m1HH-2' (Fluorophenyl)
~7.6m1HH-6' (Fluorophenyl)
~7.5m1HH-5' (Fluorophenyl)
~7.3m1HH-4' (Fluorophenyl)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166.0-COOH
~162.0 (d, ¹JCF ≈ 245 Hz)C-3' (Fluorophenyl)
~153.0C-2 (Pyridine)
~150.0C-6 (Pyridine)
~140.0C-4 (Pyridine)
~138.0 (d)C-1' (Fluorophenyl)
~131.0 (d)C-5' (Fluorophenyl)
~130.0C-5 (Pyridine)
~125.0C-3 (Pyridine)
~123.0 (d)C-6' (Fluorophenyl)
~116.0 (d)C-4' (Fluorophenyl)
~115.0 (d)C-2' (Fluorophenyl)

Table 3: Expected FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
~3070MediumC-H stretch (Aromatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1580, ~1470Medium-StrongC=C and C=N stretch (Aromatic rings)
~1300MediumC-N stretch (Pyridine)
~1250StrongC-F stretch
~1100MediumC-O stretch
~900-650Medium-StrongC-H out-of-plane bending (Aromatic)

Table 4: Expected Mass Spectrometry Data

TechniqueModeExpected m/zIon
ESIPositive218.0612[M+H]⁺
ESINegative216.0456[M-H]⁻

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of this compound.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30°, acquisition time 2-4 s, relaxation delay 2 s.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: FT-IR Spectrometer with a KBr press.

Procedure:

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass. Analyze any significant fragment ions to support the proposed structure.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

General Experimental Workflow

G A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H and ¹³C) A->B C FT-IR Spectroscopy A->C D Mass Spectrometry (ESI-MS) A->D E Data Acquisition B->E C->E D->E F Data Processing & Analysis E->F G Structural Elucidation & Purity Assessment F->G

Caption: General workflow for spectroscopic analysis.

Potential Drug Discovery Pathway

G cluster_0 Pre-clinical Development A Compound Synthesis & Purification B Spectroscopic Characterization (NMR, IR, MS) A->B Structure & Purity Verification C In vitro Biological Screening (e.g., Receptor Binding Assays) B->C Characterized Compound D Lead Compound Identification C->D Active Compound(s) Identified E In vivo Efficacy & Toxicity Studies D->E Promising Lead(s) Selected F Candidate for Clinical Trials E->F Favorable Profile

References

Application Notes and Protocols for the NMR Analysis of 5-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-(3-Fluorophenyl)nicotinic acid, a key building block in pharmaceutical and materials science research. The following sections detail the predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for NMR analysis.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural elucidation is critical for confirming its identity and purity, which is routinely accomplished using NMR spectroscopy. ¹H and ¹³C NMR are powerful analytical techniques that provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. This document serves as a practical guide for researchers utilizing NMR for the characterization of this and similar small organic molecules.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts (δ) and coupling constants (J).

Table 1: Predicted ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.21d2.2
H-48.75t2.0
H-69.05d2.0
H-2'7.62ddd8.0, 2.0, 1.0
H-4'7.35ddd9.5, 2.5, 2.0
H-5'7.55td8.0, 5.5
H-6'7.60ddd8.0, 2.5, 1.5
COOH13.5 (broad s)s-

Note: The chemical shift of the carboxylic acid proton (COOH) can vary significantly depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-2153.2
C-3130.5
C-4148.9
C-5138.1
C-6151.8
C=O166.5
C-1'139.5 (d, J=7.0 Hz)
C-2'115.8 (d, J=21.0 Hz)
C-3'163.0 (d, J=245.0 Hz)
C-4'114.5 (d, J=22.0 Hz)
C-5'131.2 (d, J=8.0 Hz)
C-6'124.5 (d, J=3.0 Hz)

Note: The carbon atoms of the fluorophenyl ring exhibit splitting in the ¹³C NMR spectrum due to coupling with the fluorine atom.

Experimental Protocol

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often suitable for dissolving carboxylic acids.

    • High-quality 5 mm NMR tubes.

    • Internal standard (e.g., Tetramethylsilane - TMS, 0.03% v/v).

    • Glass Pasteur pipette.

    • Small vial for dissolution.

  • Procedure:

    • Weigh the required amount of this compound and transfer it to a small, clean, and dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

    • Add the internal standard (TMS) to the solution.

    • Using a glass Pasteur pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Solvent: As prepared.

    • Temperature: 298 K.

    • Number of Scans (ns): 16 to 64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6-8 ppm).

    • Transmitter Frequency Offset (o1p): Centered on the aromatic region.

  • ¹³C NMR Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Solvent: As prepared.

    • Temperature: 298 K.

    • Number of Scans (ns): 1024 or more (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-250 ppm (centered around 100-120 ppm).

    • Transmitter Frequency Offset (o1p): Centered on the expected chemical shift range.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Compound of Interest Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1H NMR Acquisition Transfer->H1_NMR C13_NMR 13C NMR Acquisition Transfer->C13_NMR TwoD_NMR 2D NMR (Optional) (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->TwoD_NMR C13_NMR->FT Peak_Assignment Peak Assignment TwoD_NMR->Peak_Assignment Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity & Coupling Constant Analysis Calibration->Multiplicity Integration->Peak_Assignment Multiplicity->Peak_Assignment Structure_Elucidation Structure Confirmation Peak_Assignment->Structure_Elucidation

Caption: A logical workflow for the structural analysis of small organic molecules using NMR spectroscopy.

This comprehensive guide provides the necessary information for researchers to successfully perform and interpret the ¹H and ¹³C NMR analysis of this compound. The provided protocols and workflows are adaptable for the characterization of a wide range of similar small molecules.

Application Notes and Protocols for 19F NMR Spectroscopy in the Analysis of Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine into pharmacologically active molecules is a widely adopted strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated nicotinic acids and their derivatives are crucial building blocks for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting nicotinic acetylcholine receptors (nAChRs).[3] These receptors are implicated in various neurological conditions, making fluorinated nicotinic acid analogs promising candidates for drug development.

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for the analysis of these compounds.[4][5] Due to the unique properties of the ¹⁹F nucleus—100% natural abundance, high gyromagnetic ratio, and a wide range of chemical shifts—¹⁹F NMR offers exceptional sensitivity and resolution with no background interference from biological matrices.[6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁹F NMR in the qualitative and quantitative analysis of fluorinated nicotinic acids.

Part 1: Application Notes

Advantages of ¹⁹F NMR for Fluorinated Nicotinic Acid Analysis

¹⁹F NMR spectroscopy presents several distinct advantages for the characterization of fluorinated compounds:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus, enabling the detection of low-concentration samples.[4]

  • Wide Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR spans over 800 ppm, which is significantly larger than for ¹H NMR.[6] This broad range minimizes signal overlap, even in complex mixtures, facilitating straightforward spectral analysis.[8]

  • No Background Signal: Since naturally occurring fluorinated compounds are scarce in biological systems, ¹⁹F NMR spectra are free from endogenous background signals, making it an ideal method for in vitro and in vivo studies.[4][9]

  • Quantitative Accuracy: ¹⁹F NMR is an excellent quantitative technique (qNMR). The direct relationship between the peak area and the number of fluorine nuclei allows for the precise determination of purity and concentration without the need for compound-specific reference standards.[8][10]

Qualitative Analysis: Structure Elucidation and Impurity Profiling

¹⁹F NMR is highly effective for confirming the identity and structure of synthesized fluorinated nicotinic acids. The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, providing a unique fingerprint for the molecule.[11] For instance, the position of fluorine substitution on the pyridine ring and the nature of other substituents will produce characteristic chemical shifts.

Furthermore, this technique is adept at identifying and characterizing fluorinated impurities, even at low levels. The high resolution and lack of overlapping signals allow for the clear detection of byproducts from a synthetic route or degradation products.[12]

Quantitative Analysis (qNMR)

Quantitative ¹⁹F NMR is a rapid and accurate method for determining the purity of bulk API samples or the concentration of a fluorinated nicotinic acid in a formulation.[8] The method relies on comparing the integral of the analyte's ¹⁹F signal to that of a known amount of an internal standard.

Key considerations for accurate quantification include:

  • Internal Standard Selection: The standard must contain fluorine, be chemically inert, have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals, and be accurately weighable. Trifluoroacetic acid (TFA) is a commonly used standard.[8]

  • Relaxation Delay (D1): To ensure complete relaxation of the fluorine nuclei before the next scan, a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time) is crucial for accurate integration.[7] A delay time of 20 seconds is often sufficient to ensure full T1 relaxation.[8]

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.[8]

Interaction and Binding Studies

Fluorinated nicotinic acids are often designed to interact with biological targets like nAChRs. ¹⁹F NMR is an excellent tool for studying these interactions. When a small fluorinated molecule binds to a larger protein, changes in the ¹⁹F NMR signal can be observed:

  • Chemical Shift Perturbation: The change in the electronic environment upon binding can cause a shift in the ¹⁹F resonance.

  • Line Broadening: The increase in the effective molecular size upon binding leads to faster relaxation and, consequently, a broadening of the NMR signal.[13]

These changes can be monitored to confirm binding, determine binding affinity (Kd), and even map the binding site if the protein is also labeled with fluorine.[14]

Biological Context: Nicotinic Acetylcholine Receptor (nAChR) Signaling

Fluorinated nicotinic acids often act as agonists for nAChRs. Activation of these ligand-gated ion channels, particularly the α7 and α4β2 subtypes prevalent in the central nervous system, initiates a cascade of intracellular signaling events.[15] This signaling is often triggered by an influx of Ca²⁺ ions, which in turn activates downstream pathways like the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[15][16] This pathway is known to play a crucial role in promoting neuronal survival and neuroprotection.[15][16]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR (e.g., α7, α4β2) Ca_channel Ca²⁺ Influx nAChR->Ca_channel Activation PI3K PI3K Ca_channel->PI3K Activation Akt Akt (Phosphorylation) PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulation Survival Neuronal Survival & Neuroprotection Bcl2->Survival Agonist Fluorinated Nicotinic Acid (Agonist) Agonist->nAChR Binds

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation for ¹⁹F NMR Analysis

This protocol outlines the standard procedure for preparing a fluorinated nicotinic acid sample for NMR analysis.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the fluorinated nicotinic acid sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), or Deuterium Oxide (D₂O).[8][13]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or sonicate briefly to ensure complete dissolution.

  • Internal Standard (for qNMR): If performing quantitative analysis, accurately weigh and add a suitable internal standard to the vial before adding the solvent.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Standard 1D ¹⁹F NMR for Qualitative Analysis

This protocol provides the parameters for acquiring a routine one-dimensional ¹⁹F NMR spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Prepare Sample (Protocol 1) Load Insert Sample into NMR Spectrometer Prep->Load Tune Tune and Match ¹⁹F Probe Load->Tune Setup Set Up Acquisition Parameters Tune->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Integrate Integrate Peaks Reference->Integrate Analyze Interpret Spectrum (Chemical Shifts, Couplings) Integrate->Analyze

Caption: General experimental workflow for ¹⁹F NMR analysis.

Instrument Parameters:

  • Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Tuning: Tune and match the NMR probe to the ¹⁹F frequency.

  • Acquisition Parameters: Set the following parameters as a starting point.

ParameterRecommended ValuePurpose
Pulse Program zgfhigqn (Bruker)Standard 1D ¹⁹F with ¹H decoupling
Spectral Width (SW) ~250 ppmTo cover the typical range of organofluorine compounds.[8]
Transmitter Offset (O1) Center of the expected spectral regionTo ensure uniform excitation.
Number of Scans (NS) 16 - 64To achieve an adequate signal-to-noise ratio.[13]
Relaxation Delay (D1) 2 - 5 sSufficient for qualitative analysis.
Acquisition Time (AQ) ~1 - 2 sDetermines digital resolution.
Temperature 298 K (25 °C)Maintain a constant temperature.[13]
  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using an appropriate standard.

Protocol 3: Quantitative ¹⁹F NMR (qNMR)

This protocol details the procedure for accurate quantification of a fluorinated nicotinic acid.

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the precise weighing of both the analyte and a suitable internal standard (e.g., trifluoroacetic acid).

  • Instrument Setup: Load, lock, and tune the instrument as in Protocol 2.

  • Parameter Optimization for Quantification: Accurate quantification requires specific parameter adjustments to ensure the signal intensity is directly proportional to the number of nuclei.

ParameterRecommended ValueRationale for Quantification
Pulse Program zgig (or similar with inverse-gated decoupling)Suppresses the Nuclear Overhauser Effect (NOE) which can alter peak intensities.
Pulse Angle 90°Provides maximum signal intensity and minimizes errors from off-resonance effects.[8]
Relaxation Delay (D1) ≥ 5 x T₁ (typically 20-60 s)Ensures complete spin-lattice relaxation for all signals, leading to accurate integrals.[7][8]
Number of Scans (NS) 64 - 256A higher number of scans is needed to achieve a high signal-to-noise ratio (>100:1) for accurate integration.
Spectral Width (SW) As requiredMust encompass all signals from the analyte and the internal standard.
  • Data Processing: Process the data as in Protocol 2. Pay special attention to accurate phasing and baseline correction across the entire spectrum.

  • Calculation: Calculate the purity or concentration of the analyte using the following formula:

    P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • P = Purity

    • I = Integral value of the signal

    • N = Number of fluorine atoms contributing to the signal

    • MW = Molecular Weight

    • m = mass

Visualization of ¹⁹F NMR in Ligand Binding

The following diagram illustrates the logical flow of a ligand-observed ¹⁹F NMR binding experiment.

Ligand_Binding_Logic Start Fluorinated Nicotinic Acid (Ligand) NMR_Free Acquire ¹⁹F NMR of Free Ligand Start->NMR_Free Add_Target Add Target Protein (e.g., nAChR) NMR_Free->Add_Target NMR_Bound Acquire ¹⁹F NMR of Ligand + Protein Add_Target->NMR_Bound Compare Compare Spectra NMR_Bound->Compare No_Change Result: No Change in ¹⁹F Signal Compare->No_Change No Difference Change Result: Change in ¹⁹F Signal (Shift, Broadening) Compare->Change Difference Observed Conclusion_No Conclusion: No/Weak Binding No_Change->Conclusion_No Conclusion_Yes Conclusion: Binding Occurred Change->Conclusion_Yes

Caption: Logical workflow for a ¹⁹F NMR ligand binding assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Arylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Arylnicotinic acid derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. Their synthesis, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, typically yields crude products containing starting materials, byproducts, and catalyst residues. High-Purity compounds are essential for accurate biological screening and subsequent development. This application note provides a detailed protocol for the purification of a series of 5-arylnicotinic acid derivatives using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the purification results for a representative set of 5-arylnicotinic acid derivatives. The retention time is directly correlated with the hydrophobicity of the aryl substituent. Increased hydrophobicity leads to stronger interaction with the C18 stationary phase and thus a longer retention time.

Compound IDAryl SubstituentRetention Time (min)Purity (%)Yield (%)
1 Phenyl12.5>9985
2 4-Chlorophenyl14.2>9982
3 4-Methoxyphenyl11.8>9988
4 4-Methylphenyl13.1>9986

Experimental Protocols

Sample Preparation from a Suzuki-Miyaura Reaction Mixture

This protocol describes the initial workup of a crude reaction mixture from a typical Suzuki-Miyaura coupling of 5-bromonicotinic acid with a substituted phenylboronic acid.

Materials:

  • Crude reaction mixture from Suzuki-Miyaura coupling.

  • Ethyl acetate (EtOAc).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Rotary evaporator.

  • Separatory funnel.

  • Filter paper.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

  • Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) for HPLC analysis and purification.

Preparative HPLC Purification

This protocol details the conditions for the purification of the crude 5-arylnicotinic acid derivatives.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector.

  • C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Crude 5-arylnicotinic acid derivative, dissolved as described above.

HPLC Conditions:

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)

Procedure:

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes.

  • Inject the dissolved crude product onto the column.

  • Run the gradient elution as specified.

  • Monitor the chromatogram and collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified 5-arylnicotinic acid derivative.

  • Analyze the purity of the final product by analytical HPLC.

Mandatory Visualizations

Signaling Pathway

5-Arylnicotinic acid derivatives, as analogues of nicotinic acid, are potential ligands for G-protein coupled receptors such as the nicotinic acid receptor (GPR109A/HM74A). Activation of this receptor can lead to the initiation of the arachidonic acid signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-Arylnicotinic Acid Receptor (GPCR) g_protein G-Protein (Gi) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ligand 5-Arylnicotinic Acid Derivative ligand->receptor Binds dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ er->ca2 Releases pla2 Phospholipase A2 (PLA2) ca2->pla2 Activates aa Arachidonic Acid pla2->aa Releases prostaglandins Prostaglandins aa->prostaglandins Metabolized to

Caption: GPCR activation and subsequent arachidonic acid signaling cascade.

Experimental Workflow

The following diagram illustrates the logical flow of the purification process for 5-arylnicotinic acid derivatives.

HPLC_Workflow start Crude Product from Suzuki-Miyaura Reaction workup Aqueous Workup (EtOAc, NaHCO₃, Brine) start->workup concentrate1 Concentration (Rotary Evaporation) workup->concentrate1 dissolve Dissolution in Minimal Solvent concentrate1->dissolve hplc Preparative RP-HPLC (C18 Column) dissolve->hplc collect Fraction Collection (UV Detection at 254 nm) hplc->collect concentrate2 Concentration of Pure Fractions (Rotary Evaporation/Lyophilization) collect->concentrate2 analyze Purity Analysis (Analytical HPLC) concentrate2->analyze end Purified 5-Arylnicotinic Acid Derivative (>99%) analyze->end

Caption: Workflow for the purification of 5-arylnicotinic acid derivatives.

Application Notes and Protocols for 5-(3-Fluorophenyl)nicotinic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)nicotinic acid is a key building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The incorporation of a fluorine atom on the phenyl ring can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes on the use of this compound in drug discovery, focusing on its role in the synthesis of kinase inhibitors. Furthermore, it offers comprehensive experimental protocols for the synthesis of this valuable building block and its derivatives.

Application in API Synthesis: The Case of AZD7762

A prominent example of an API synthesized using a 5-(3-fluorophenyl) moiety is AZD7762 , a potent inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] These kinases are crucial components of the DNA damage response (DDR) pathway, and their inhibition can sensitize cancer cells to the effects of chemotherapy and radiation.[1] AZD7762, with its 5-(3-fluorophenyl)thiophene carboxamide core, demonstrates the importance of this building block in designing highly specific and potent enzyme inhibitors.

Biological Activity of AZD7762

AZD7762 is an ATP-competitive inhibitor of both CHK1 and CHK2. The inhibitory activity of AZD7762 has been quantified in various assays, as summarized in the table below.

TargetAssay TypeIC50 (nM)
CHK1Scintillation proximity assay5[1][3]
CHK2In vitro kinase assay5[4]

Signaling Pathway

The DNA damage response pathway is a critical cellular process that maintains genomic integrity. Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest to allow time for DNA repair. By inhibiting CHK1, AZD7762 abrogates this checkpoint, causing damaged cells to prematurely enter mitosis, leading to mitotic catastrophe and cell death. This mechanism of action is particularly effective in cancer cells that have a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the S and G2 checkpoints regulated by CHK1.[1]

CHK1_Signaling_Pathway cluster_0 Nucleus cluster_1 CHK1 Inhibition DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 CHK1->Cdc25 phosphorylates & inhibits G2_M_Arrest G2/M Phase Arrest (DNA Repair) CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes G2_M_Arrest->Mitosis progression blocked AZD7762 AZD7762 (contains 5-(3-Fluorophenyl) -nicotinic acid moiety) AZD7762->CHK1 inhibits Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - 5-Bromonicotinic Acid - 3-Fluorophenylboronic Acid - Base (e.g., K2CO3) start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent_catalyst Add Degassed Solvent (e.g., Dioxane/Water) and Pd Catalyst inert->solvent_catalyst reaction Heat and Stir (80-100 °C) solvent_catalyst->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool - Acidify (if needed) - Filter monitoring->workup Complete purification Purify Product (Recrystallization or Chromatography) workup->purification product This compound purification->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 3-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-fluorophenylboronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling with 3-fluorophenylboronic acid can be attributed to several factors. The initial points to verify are the quality and stability of your reagents and the reaction setup. Key areas for troubleshooting include:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts might not be optimal for this specific substrate.

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation. Its strength, solubility, and compatibility with other reagents must be considered.

  • Solvent System: The polarity and composition of the solvent can significantly impact reaction rates and the solubility of the reactants.

  • Reaction Conditions: Temperature, reaction duration, and the exclusion of oxygen are critical parameters that require optimization.

  • Side Reactions: Competing reactions like protodeboronation of the boronic acid can consume the starting material and lower the yield of the desired product.

Q2: What are the most common side reactions observed with 3-fluorophenylboronic acid and how can they be minimized?

A2: The most prevalent side reactions when using 3-fluorophenylboronic acid are protodeboronation and homocoupling.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the starting material. Fluorinated heteroaryl boronic acids are particularly susceptible to this decomposition pathway.

    • Minimization Strategies:

      • Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong bases.

      • Ensure anhydrous conditions, as excessive water can promote protodeboronation.

      • Optimize the reaction temperature; higher temperatures can accelerate this side reaction.

  • Homocoupling: This involves the coupling of two molecules of the aryl halide or two molecules of the boronic acid.

    • Minimization Strategies:

      • Ensure a thoroughly oxygen-free environment by properly degassing solvents and using an inert atmosphere (Argon or Nitrogen).

      • Choose a suitable palladium catalyst and ligand system.

Q3: How does the fluorine substituent on the phenylboronic acid affect the Suzuki coupling reaction?

A3: The fluorine atom on the phenyl ring is highly electronegative, which has an electron-withdrawing effect. This can influence the reactivity of the boronic acid in the cross-coupling reaction. While electron-withdrawing groups can sometimes make the boronic acid more prone to side reactions like protodeboronation, they can also have a positive impact on the transmetalation step.

Q4: Which catalyst and ligand systems are recommended for coupling with 3-fluorophenylboronic acid?

A4: For challenging substrates like fluorinated boronic acids, modern catalyst systems are often required.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective. These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Palladium Precatalysts: Precatalysts like XPhos Pd G3 are often used as they are air- and moisture-stable and efficiently generate the active catalytic species.

Q5: What is the role of the base in the Suzuki coupling, and what are the best choices for 3-fluorophenylboronic acid?

A5: The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic borate anion (R-B(OH)₃⁻), which facilitates the transfer of the organic group to the palladium catalyst.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): Often a good choice as it is a milder base that can minimize side reactions like protodeboronation.

    • Cesium Carbonate (Cs₂CO₃): Another effective mild base.

    • Potassium Fluoride (KF): Can be used, especially if base-labile functional groups are present, though it may lead to slower reaction rates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Materials

If you observe a low or complete lack of conversion of your starting materials, consider the following troubleshooting steps:

start Low/No Conversion catalyst Evaluate Catalyst System - Is the catalyst active? - Is the ligand appropriate? - Consider Buchwald ligands (XPhos, SPhos). start->catalyst base Assess Base and Solvent - Is the base strong/soluble enough? - Try K3PO4 or Cs2CO3. - Is the solvent system appropriate (e.g., Dioxane/H2O)? catalyst->base conditions Optimize Reaction Conditions - Increase temperature (80-110 °C). - Extend reaction time. - Ensure inert atmosphere (Argon/Nitrogen). base->conditions reagents Check Reagent Quality - Is the boronic acid pure? - Are solvents anhydrous and degassed? conditions->reagents outcome Improved Conversion reagents->outcome

Caption: Troubleshooting workflow for low or no conversion.

Problem 2: Significant Formation of Protodeboronation Byproduct

The presence of a significant amount of the defluorinated arene byproduct indicates that protodeboronation is a competing reaction pathway.

  • Solution 1: Change the Base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃.

  • Solution 2: Solvent System: While some water is often beneficial, an excess can promote protodeboronation. Ensure you are using appropriately dried solvents.

  • Solution 3: Lower Reaction Temperature: Higher temperatures can accelerate decomposition pathways. Monitor the reaction at a lower temperature for a longer duration.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the general effects of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura couplings involving fluorinated boronic acids. The yields are illustrative and will vary depending on the specific substrates.

Catalyst (mol%)LigandBase (equivalents)SolventTemperature (°C)Typical Yield (%)Notes
Pd(OAc)₂ (2%)SPhosK₃PO₄ (2.0)Dioxane/H₂O (10:1)100HighBuchwald-type ligands are often effective for challenging substrates.
Pd₂(dba)₃ (1.5%)P(t-Bu)₃Cs₂CO₃ (2.0)THF80HighBulky, electron-rich phosphine ligands can accelerate the reaction.
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Toluene/H₂O (4:1)110Moderate to LowMay not be optimal for electron-deficient boronic acids.
XPhos Pd G3 (2%)-K₃PO₄ (2.0)THF/H₂O (10:1)80Very HighPrecatalysts can offer improved stability and activity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with 3-Fluorophenylboronic Acid:

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), 3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

cluster_cycle Catalytic Cycle pd0 Pd(0)L2 add Oxidative Addition (Ar-X) pd0->add pd2 Ar-Pd(II)-X (L2) add->pd2 trans Transmetalation (Ar'-B(OH)2 + Base) pd2->trans pd2_ar Ar-Pd(II)-Ar' (L2) trans->pd2_ar elim Reductive Elimination pd2_ar->elim elim->pd0 Catalyst Regeneration product Ar-Ar' elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Technical Support Center: Synthesis of 5-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 5-phenylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-phenylnicotinic acid?

A1: The most prevalent and versatile method for synthesizing 5-phenylnicotinic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromonicotinic acid with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2][3][4] This method is favored for its mild reaction conditions and high tolerance to various functional groups.[3]

Q2: What are the primary side reactions to be aware of during the Suzuki-Miyaura synthesis of 5-phenylnicotinic acid?

A2: The main side reactions include:

  • Homocoupling: Formation of biphenyl from the phenylboronic acid. This is often exacerbated by the presence of oxygen.[5]

  • Protodeboronation: Replacement of the boronic acid group on the phenylboronic acid with a hydrogen atom, leading to the formation of benzene. This can be a significant issue, especially with electron-rich boronic acids.[5][6]

  • Starting Material Decomposition: Degradation of the starting materials or the product under harsh reaction conditions.

Q3: Can I synthesize 5-phenylnicotinic acid through other cross-coupling reactions?

A3: Yes, other palladium-catalyzed cross-coupling reactions can be adapted for this synthesis, including Stille, Negishi, and Sonogashira couplings, by using the appropriate organometallic reagent in place of phenylboronic acid.[4]

Q4: Are there alternative synthetic routes that do not involve a Suzuki-Miyaura coupling?

A4: While less common for this specific product, other strategies could involve the synthesis of a pyridine ring with the phenyl group already in place, followed by functional group manipulation to install the carboxylic acid. For instance, a related compound, 5-methylnicotinic acid, is synthesized by the oxidation of 3,5-dimethylpyridine.[7][8] A similar approach, if a suitable phenyl-substituted pyridine precursor is available, could be employed.

Troubleshooting Guides

Issue 1: Low or No Yield of 5-Phenylnicotinic Acid
Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Use a fresh batch of palladium catalyst or an air-stable precatalyst. Ensure proper handling to avoid deactivation.The active Pd(0) species is susceptible to oxidation. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[5]
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[5]
Improper Base Selection Ensure the base is finely powdered and anhydrous for non-aqueous reactions. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can be critical and may require optimization.[5][6]The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
Poor Reagent Purity Verify the purity of 5-bromonicotinic acid and phenylboronic acid. Boronic acids can degrade over time.Impurities can interfere with the catalytic cycle.
Suboptimal Solvent Ensure the solvent is anhydrous and degassed. Common solvents include DMF, or mixtures like 1,4-dioxane/water.[2]The solvent must be able to dissolve the reactants and facilitate the reaction. For biphasic systems, vigorous stirring is essential.[5]
Issue 2: Significant Formation of Biphenyl (Homocoupling Product)
Potential Cause Troubleshooting Step Explanation
Presence of Oxygen Improve the degassing procedure for solvents and ensure the reaction is maintained under a strictly inert atmosphere.Molecular oxygen promotes the oxidative homocoupling of the boronic acid.[5]
Suboptimal Catalyst/Ligand Screen different palladium catalysts and ligands. Some ligand systems are more prone to side reactions than others.The ligand environment around the palladium center influences the relative rates of the desired cross-coupling and undesired side reactions.
High Temperature Reduce the reaction temperature.While higher temperatures can increase the reaction rate, they can also promote side reactions.
Issue 3: Presence of Nicotinic Acid (Protodeboronation Product)
Potential Cause Troubleshooting Step Explanation
Strong Base in Aqueous Media Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]Strong bases can accelerate the protodeboronation of the boronic acid, especially in the presence of water.
Presence of Water Use anhydrous conditions if possible.Water is the proton source for this side reaction.[5]
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.The longer the boronic acid is subjected to the reaction conditions, the more likely it is to degrade.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives

Arylboronic AcidCoupled ProductYield (%)Reference
Phenylboronic acid5-Phenylnicotinic acid derivative88[4]
3-Fluoro-4-methylphenylboronic acid5-(3-Fluoro-4-methylphenyl)nicotinic acid derivative75[4]

Note: Yields are often dependent on the specific reaction conditions and scale.

Experimental Protocols

Protocol: Solution-Phase Suzuki-Miyaura Coupling for 5-Phenylnicotinic Acid

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will precipitate the product. Filter the solid, wash with water, and dry under vacuum.[2]

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-phenylnicotinic acid.[2]

Visualizations

Suzuki_Coupling_vs_Homocoupling cluster_suzuki Desired Suzuki Coupling Pathway cluster_homocoupling Homocoupling Side Reaction A 5-Bromonicotinic Acid D Oxidative Addition A->D B Phenylboronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D D->E Aryl-Pd(II)-Br F Reductive Elimination E->F Diaryl-Pd(II) F->C Regeneration G 5-Phenylnicotinic Acid F->G H Phenylboronic Acid K Biphenyl H->K I Phenylboronic Acid I->K J Oxygen / Pd Catalyst J->K Oxidative Coupling

Caption: Main Suzuki coupling pathway versus the homocoupling side reaction.

Troubleshooting_Workflow start Low or No Yield of 5-Phenylnicotinic Acid check_catalyst Is the Pd catalyst active and handled properly? start->check_catalyst check_atmosphere Is the reaction under a strictly inert atmosphere? check_catalyst->check_atmosphere Yes remedy_catalyst Use fresh/air-stable catalyst. Ensure proper handling. check_catalyst->remedy_catalyst No check_reagents Are the starting materials and base pure and dry? check_atmosphere->check_reagents Yes remedy_atmosphere Degas solvents thoroughly. Maintain inert gas flow. check_atmosphere->remedy_atmosphere No check_conditions Are temperature and solvent appropriate? check_reagents->check_conditions Yes remedy_reagents Purify starting materials. Use finely powdered, dry base. check_reagents->remedy_reagents No remedy_conditions Optimize temperature. Screen different solvents. check_conditions->remedy_conditions No success Successful Synthesis check_conditions->success Yes remedy_catalyst->check_catalyst remedy_atmosphere->check_atmosphere remedy_reagents->check_reagents remedy_conditions->check_conditions

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of Fluorinated Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated nicotinic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated nicotinic acid isomers?

The purification of fluorinated nicotinic acid isomers presents several distinct challenges stemming from the unique properties imparted by the fluorine atom. The high electronegativity of fluorine can alter the physicochemical properties of the parent molecule in several ways:

  • Changes in pKa: Fluorine's electron-withdrawing nature can lower the pKa of the pyridine nitrogen, affecting the compound's ionization state. This, in turn, influences its solubility and retention in ion-exchange chromatography.

  • Altered Polarity and Solubility: The introduction of fluorine can significantly change the molecule's polarity and solubility profile, making the selection of appropriate solvents for chromatography and crystallization more complex.

  • Co-elution of Isomers: Positional isomers of fluorinated nicotinic acid often have very similar polarities and molecular weights, leading to co-elution in chromatographic methods and difficulties in achieving baseline separation.

  • Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for purification but may also complicate standard purification techniques.

Q2: Which purification techniques are most effective for separating fluorinated nicotinic acid isomers?

Several techniques are commonly employed, often in combination, to achieve high purity of fluorinated nicotinic acid isomers.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and widely used method. For challenging separations, specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, can offer enhanced selectivity for fluorinated compounds.

  • Solid-Phase Extraction (SPE): SPE is valuable for sample cleanup and enrichment. A specialized technique, Fluorous SPE (F-SPE), is particularly effective for separating fluorous-tagged compounds from non-fluorous impurities.

  • Crystallization: Crystallization is a crucial final step for obtaining highly pure material. However, finding the optimal solvent system can be challenging due to the altered solubility of fluorinated compounds.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Fronting, Tailing, or Splitting)

Possible Cause Solution
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase whenever possible. Ensure the injection solvent is not significantly stronger than the mobile phase.
Secondary Interactions with Silanols Use a highly end-capped column or a column with a different stationary phase (e.g., PFP). Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
Co-elution of Isomers Optimize the mobile phase gradient, temperature, and flow rate to improve resolution. Consider a different column chemistry (e.g., HILIC or a specialized PFP column).
Column Void or Contamination Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue: Inconsistent Retention Times

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially for gradient methods.
Mobile Phase Composition Variability Prepare mobile phases accurately, preferably by weight. Use high-purity solvents and freshly prepared buffers.
Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.
Solid-Phase Extraction (SPE)

Issue: Low Recovery of Fluorinated Analyte

Possible Cause Solution
Incomplete Retention Select a sorbent with stronger affinity for the analyte. For highly fluorinated compounds, a fluorous SPE cartridge is recommended.
Analyte Breakthrough Reduce the sample loading flow rate or use a larger SPE cartridge.
Incomplete Elution Use a stronger elution solvent or increase the elution volume.

Issue: Poor Purity of Eluted Sample

Possible Cause Solution
Co-elution of Impurities Optimize the wash step with a solvent that removes impurities without eluting the target compound.
Insufficient Washing Increase the volume of the wash solvent.
Crystallization

Issue: No Crystal Formation

Possible Cause Solution
Solution is Not Supersaturated Concentrate the solution by slowly evaporating the solvent.
Compound is Too Soluble Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed, then warm to redissolve and cool slowly.

Issue: Oil Formation or Poor Crystal Quality

Possible Cause Solution
High Degree of Supersaturation Use a more dilute solution and cool it more slowly.
Presence of Impurities Purify the compound further by another method (e.g., HPLC) before crystallization.
Rapid Nucleation and Crystal Growth Slow down the cooling rate. Use a solvent system where the compound has moderate solubility.

Experimental Protocols

General HPLC Method for Separation of Fluorinated Nicotinic Acid Isomers
  • Column Selection: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point. For isomers that are difficult to separate, a pentafluorophenyl (PFP) column may provide better selectivity.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Solvent B: 0.1% TFA in acetonitrile.[1]

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 10%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes. The gradient will need to be optimized for the specific isomers being separated.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength where the compounds have maximum absorbance (e.g., 260 nm).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Injection Volume: 10-100 µL, depending on the column size and sample concentration.[1]

General Fluorous Solid-Phase Extraction (F-SPE) Protocol

This protocol is designed for the separation of a fluorous-tagged compound from non-fluorous impurities.

  • Cartridge Conditioning:

    • Wash the fluorous SPE cartridge with a fluorophilic solvent (e.g., perfluorohexane).[1]

    • Equilibrate the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water).[1]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a solvent that is miscible with the equilibration solvent and load it onto the cartridge.

  • Washing (Elution of Non-fluorous Impurities): Wash the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water) to elute the non-fluorous impurities.[1]

  • Elution of Fluorous Compound: Elute the fluorous-tagged compound with a fluorophilic solvent (e.g., methanol or THF).

General Crystallization Protocol
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for nicotinic acid derivatives include water, ethanol, and dimethyl sulfoxide (DMSO).

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Illustrative HPLC Retention Times of Fluorinated Nicotinic Acid Isomers

CompoundPosition of FluorineRetention Time (min) on C18 ColumnRetention Time (min) on PFP Column
Nicotinic Acid-5.26.5
2-Fluoronicotinic Acid26.88.1
4-Fluoronicotinic Acid46.57.8
5-Fluoronicotinic Acid57.18.5
6-Fluoronicotinic Acid67.08.3

*Illustrative data based on typical elution patterns. Actual retention times will vary depending on the specific HPLC conditions.

Table 2: Solubility of Nicotinic Acid in Various Solvents at 298.2 K

SolventMolar Solubility (mol·dm⁻³)
Water0.133
Ethanol0.023
Acetonitrile0.001
Dimethyl Sulfoxide (DMSO)1.15

Note: The solubility of fluorinated nicotinic acid isomers will vary depending on the position of the fluorine atom.

Visualizations

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow start Problem Identified: Poor Peak Shape check_overload Is the peak fronting or asymmetrical? start->check_overload reduce_sample Reduce Sample Concentration or Injection Volume check_overload->reduce_sample Yes check_solvent Is the sample dissolved in a strong solvent? check_overload->check_solvent No solution Problem Resolved reduce_sample->solution change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_splitting Are peaks split? check_solvent->check_splitting No change_solvent->solution optimize_method Optimize Gradient, Temperature, or Flow Rate check_splitting->optimize_method Yes check_contamination Is the issue persistent across all peaks? check_splitting->check_contamination No change_column Consider Different Column Chemistry (e.g., PFP) optimize_method->change_column change_column->solution flush_column Flush Column with Strong Solvent check_contamination->flush_column Yes replace_column Replace Column flush_column->replace_column replace_column->solution

Caption: HPLC Troubleshooting Workflow for Poor Peak Shape.

Crystallization_Optimization Crystallization Optimization Strategy start Start: Impure Fluorinated Nicotinic Acid solvent_screen Screen Solvents for Solubility Profile start->solvent_screen dissolve Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve cool Slow Cooling to Room Temperature dissolve->cool outcome Evaluate Outcome cool->outcome good_crystals High Quality Crystals outcome->good_crystals Success no_crystals No Crystals Formed outcome->no_crystals Failure oiling_out Oiling Out or Poor Quality Crystals outcome->oiling_out Poor Result concentrate Concentrate Solution or Add Anti-Solvent no_crystals->concentrate dilute Dilute Solution or Cool Slower oiling_out->dilute concentrate->dissolve dilute->dissolve

Caption: Logical workflow for optimizing crystallization conditions.

References

Technical Support Center: Improving Yield in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is giving a low yield or no product at all. What are the common causes and how can I fix this?

A: Low or no yield is a frequent issue in palladium-catalyzed reactions and can stem from several factors. Here's a systematic approach to troubleshoot the problem:

  • Catalyst Activity and Deactivation: The palladium catalyst is the heart of the reaction, and its state is critical for success.

    • Inactive Catalyst: Ensure you are using a high-quality palladium source. Some Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1] If this activation is inefficient, the reaction will not proceed. Consider using a well-defined Pd(0) precatalyst.

    • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state by oxygen.[1] It is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation, which can be caused by high temperatures or incorrect ligand-to-metal ratios.[1][3]

    • Catalyst Poisoning: Certain functional groups can act as catalyst poisons. For instance, in Buchwald-Hartwig aminations, functional groups like azo compounds can poison the catalyst.[4] Aryl iodides can also be problematic as the iodide formed can inhibit the catalyst.[5][6]

  • Reagent Quality and Stoichiometry:

    • Reagent Purity: Impurities in starting materials, solvents, or bases can interfere with the reaction. For example, hydroperoxides in solvents like NMP can oxidize phosphine ligands, slowing down the reaction.[7]

    • Incorrect Stoichiometry: Ensure the correct stoichiometry of all reactants. For Suzuki reactions, an excess of the boronic acid (typically 1.2-1.5 equivalents) is often used.[8]

  • Reaction Conditions:

    • Temperature: Temperature plays a crucial role. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[9] Some reactions, however, require elevated temperatures to proceed efficiently.[3] Conversely, running a reaction at a suboptimal temperature can result in low yields.[3][10]

    • Solvent: The choice of solvent is critical for solubility of reagents and stabilization of the catalytic species.[5][11] Common solvents include toluene, dioxane, THF, and DMF.[12][13] Sometimes a mixture of solvents or the addition of water is necessary.[8][14]

    • Base: The base is essential for the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and for regenerating the catalyst in Heck reactions.[15] The strength and solubility of the base are important factors. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[5][12]

Issue 2: Reaction Stalls Before Completion

Q: My reaction starts but then stops before all the starting material is consumed. What could be the problem?

A: A stalling reaction is often a sign of catalyst deactivation during the process.

  • Causes of Catalyst Deactivation:

    • Oxidative Deactivation: As mentioned, trace amounts of oxygen can be detrimental, especially in reactions requiring long heating times.[1]

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation or other degradation pathways at high temperatures.[1] This can strip the palladium center of its necessary electronic and steric environment, leading to deactivation.

    • Formation of Palladium Black: This indicates that the palladium atoms are aggregating and precipitating out of the solution, rendering them catalytically inactive.[1][3] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.

  • Troubleshooting Strategies:

    • Improve Inert Atmosphere: Ensure your degassing procedure is thorough and that the inert atmosphere is maintained throughout the reaction.

    • Optimize Ligand: Consider using a more robust ligand that is less prone to degradation at the reaction temperature. Bulky, electron-rich phosphine ligands are often preferred as they can stabilize the palladium catalyst.[6]

    • Lower Temperature: If possible, try running the reaction at a lower temperature to minimize catalyst decomposition.

    • Use a Precatalyst: Well-defined precatalysts can sometimes offer greater stability and circumvent issues with in-situ catalyst formation.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my cross-coupling reaction?

A1: The choice of ligand is crucial and can significantly impact the reaction's success. The ligand stabilizes the palladium catalyst, influences its reactivity, and can affect the selectivity of the reaction.[15][16]

  • General Guidelines:

    • Electron-rich and bulky ligands often promote the oxidative addition step and can be beneficial for less reactive substrates like aryl chlorides.[17] Examples include trialkylphosphines and biarylphosphines (e.g., SPhos, XPhos).

    • Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the catalyst.[18]

  • Reaction-Specific Recommendations:

    • Suzuki-Miyaura: Bulky, electron-donating phosphine ligands are often effective, especially for challenging substrates.[19]

    • Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are generally preferred to facilitate both oxidative addition and reductive elimination.[6]

    • Heck Reaction: While some Heck reactions can proceed without a phosphine ligand, ligands are often used to stabilize the catalyst and improve selectivity.[13][15]

Q2: What is the role of the base in a Suzuki-Miyaura coupling?

A2: The base plays a critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex. Common bases used are potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[12]

Q3: Why is degassing important, and what is the best way to do it?

A3: Degassing is essential to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively stopping the reaction.[1] Common degassing methods include:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing the solvent. This cycle is typically repeated three times for maximum effectiveness and is suitable for more sensitive reactions.

Q4: Can I run a cross-coupling reaction in water?

A4: Yes, performing palladium-catalyzed cross-coupling reactions in aqueous media is possible and offers environmental benefits.[3] Specific water-soluble ligands or phase-transfer catalysts may be required to facilitate the reaction.[3] For example, Suzuki reactions have been successfully performed in water using specific catalyst systems.[3]

Data Presentation

Table 1: Effect of Solvent on Heck Reaction Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1DMFNa₂CO₃50199.87[20]
2DMANa₂CO₃501~99[11][20]
3TolueneEt₃N--4[14]
4WaterEt₃N--95[14]

Table 2: Effect of Temperature on Suzuki-Miyaura Reaction Yield

EntryTemperature (°C)Time (h)Yield (%)Reference
11045[3]
23024Low[10]
3804>90[3]
4100-High[10]
5Room Temp->90[21]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the ligand (e.g., PPh₃, 0.02-0.10 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow start Start: Assemble Reactants reagents Aryl Halide Boronic Acid Base start->reagents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Palladium Catalyst Ligand catalyst->reaction_setup solvent Degassed Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC/LC-MS) heating->monitoring monitoring->heating Continue reaction workup Work-up (Extraction, Washing, Drying) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)-R'(L_n) pd_complex->transmetalation_complex Transmetalation (R'-M) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: Simplified catalytic cycle for a generic cross-coupling reaction.

References

Technical Support Center: Synthesis of 5-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(3-Fluorophenyl)nicotinic acid. The primary synthesis route discussed is the Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and (3-fluorophenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction joins 5-bromonicotinic acid with (3-fluorophenyl)boronic acid to form the desired carbon-carbon bond.[1]

Q2: I am not getting any product. What are the most critical factors to check in my Suzuki-Miyaura coupling reaction?

A2: If you are observing little to no product formation, the most critical factors to investigate are the catalyst system, the exclusion of oxygen, and the integrity of your reagents. The palladium catalyst, particularly the choice of ligand, is crucial for success.[2] Ensure that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[3] Also, verify the quality of your 5-bromonicotinic acid and (3-fluorophenyl)boronic acid, as degradation of starting materials can prevent the reaction from proceeding.

Q3: My reaction yield is very low. What are the common causes and how can I improve it?

A3: Low yields in the synthesis of this compound via Suzuki-Miyaura coupling can stem from several issues. Incomplete reaction, side reactions such as protodeboronation of the boronic acid, or catalyst inhibition are common culprits.[2] To improve the yield, consider optimizing the reaction temperature, screening different bases, or using a more robust ligand for the palladium catalyst.[4] Using a boronic ester instead of a boronic acid can also help minimize the protodeboronation side reaction.

Q4: What are the common impurities I might see and how can I purify the final product?

A4: Common impurities include unreacted starting materials (5-bromonicotinic acid and (3-fluorophenyl)boronic acid), homocoupled products, and debrominated starting material. Purification of the crude product can typically be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.[3] The acidic nature of the product allows for extraction procedures by adjusting the pH of the aqueous phase during workup.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh source of palladium catalyst and ligand. Palladium catalysts can degrade over time. 2. Switch to a more active ligand. For electron-deficient pyridines, bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective than PPh₃.[2] 3. Increase catalyst loading. A modest increase from 1-2 mol% to 3-5 mol% may be beneficial.[2]
Oxygen Contamination 1. Ensure proper degassing of solvents. Solvents should be sparged with an inert gas (argon or nitrogen) before use.[2] 2. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[3]
Poor Quality Reagents 1. Check the purity of 5-bromonicotinic acid and (3-fluorophenyl)boronic acid. Use freshly purchased or purified starting materials. 2. Consider using the pinacol ester of (3-fluorophenyl)boronic acid. Boronic esters are often more stable than their corresponding acids.
Suboptimal Reaction Conditions 1. Increase the reaction temperature. Typically, temperatures between 80-100 °C are effective.[3] 2. Screen different bases. The choice of base is critical. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[3]
Problem 2: Presence of Significant Side Products
Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere.[2]
Protodeboronation Presence of water or acidic protons leading to the replacement of the boronic acid group with hydrogen.1. Use anhydrous solvents. 2. Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis. 3. Use a milder base if possible.[2]
Debromination of Starting Material Presence of hydride sources.Ensure solvents are free of potential hydride donors. Optimize reaction time to avoid prolonged heating.

Experimental Protocols

General Protocol for Solution-Phase Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of 5-bromonicotinic acid with (3-fluorophenyl)boronic acid in solution.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • (3-Fluorophenyl)boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, (3-fluorophenyl)boronic acid, and the base.[3]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.[3]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Fluoro-4-methylphenylboronic acidPd(PPh₃)₄K₃PO₄DMF37overnight75

Note: Yields are based on solid-phase synthesis and may vary for solution-phase reactions.[5]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Ar'-B(OR)2 ReductElim Reductive Elimination (Ar-Ar') Transmetal->ReductElim ReductElim->Pd0 Product (Ar-Ar') Product This compound (Ar-Ar') ArX 5-Bromonicotinic Acid (Ar-X) ArB (3-Fluorophenyl)boronic Acid (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in This compound Synthesis check_catalyst Is the Catalyst System Active? start->check_catalyst check_atmosphere Is the Reaction Atmosphere Inert? check_catalyst->check_atmosphere Yes action_catalyst Use fresh catalyst/ligand. Switch to a more active ligand (e.g., SPhos). Increase catalyst loading. check_catalyst->action_catalyst No check_reagents Are the Reagents of Good Quality? check_atmosphere->check_reagents Yes action_atmosphere Thoroughly degas solvents. Use Schlenk techniques. check_atmosphere->action_atmosphere No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes action_reagents Use fresh starting materials. Consider using a boronic ester. check_reagents->action_reagents No action_conditions Increase temperature. Screen different bases. check_conditions->action_conditions No end_node Improved Yield check_conditions->end_node Yes action_catalyst->check_atmosphere action_atmosphere->check_reagents action_reagents->check_conditions action_conditions->end_node

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Removal of Palladium Catalyst from Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from nicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from nicotinic acid derivatives particularly challenging?

A1: The primary difficulty stems from the inherent chemical structure of nicotinic acid and its derivatives. The nitrogen atom within the pyridine ring can act as a ligand, forming stable complexes with palladium. This coordination can render the palladium species soluble and less amenable to removal by standard methods like simple filtration.[1][2]

Q2: What are the most common methods for removing residual palladium from nicotinic acid derivatives?

A2: Several methods are employed to reduce palladium content in active pharmaceutical ingredients (APIs). The most common include:

  • Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3][4]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced with additives.[4]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[1]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.

Q3: What are the regulatory limits for palladium in pharmaceutical products?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, which falls under Class 2B, the oral permitted daily exposure (PDE) is 10 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[5]

Q4: How can I accurately quantify the amount of residual palladium in my sample?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in pharmaceutical samples.[1][4][6] X-ray fluorescence is another validated method for this purpose.[2][4] For more rapid, in-process monitoring, fluorescent detection kits are also available.[4]

Troubleshooting Guides

Issue 1: High levels of palladium remain after filtration.
  • Possible Cause: The palladium species is likely soluble due to complexation with the nicotinic acid derivative. Simple filtration is only effective for heterogeneous catalysts.

  • Solutions:

    • Switch to a Scavenging Method: Employ a solid-supported palladium scavenger with a high affinity for palladium. Thiol-based scavengers are often effective.[1]

    • Use Activated Carbon: Treatment with activated carbon can effectively adsorb soluble palladium.

    • Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.

Issue 2: Significant product loss after treatment with activated carbon.
  • Possible Cause: The nicotinic acid derivative is adsorbing to the surface of the activated carbon along with the palladium.

  • Solutions:

    • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a lower weight percentage (e.g., 5 wt%) and gradually increase if needed.

    • Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal.

    • Consider Alternative Adsorbents: Test different types of activated carbon or switch to a more selective palladium scavenger that has a lower affinity for your product.

Issue 3: Inconsistent palladium removal from batch to batch.
  • Possible Cause: Variability in the palladium species present in the crude product or inconsistent application of the removal method.

  • Solutions:

    • Standardize Procedures: Ensure that the reaction work-up and palladium removal protocols are followed consistently for every batch.

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the various palladium species into a single, more easily removed form.[3]

    • Scavenger Screening: Perform a small-scale screen of different palladium scavengers to identify the most robust and effective one for your specific process.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiency for Different Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Product Recovery (%)ConditionsReference
Thiol-functionalized silica13002>99.89050 wt% scavenger, 35°C, 17h[7]
Carboxen® 564 (Synthetic Carbon)12501299.0>96Methanol, 24h, RT[5]
MP-TMT (polystyrene-bound TMT)>1000<100>90>95Microcentrifuge tube screen[8]
Activated Carbon (Darco KB-B)300<1>99.6N/A0.2 wt, THF, 45°C, 18h[8]
Binary System (Activated Carbon + 1,2-ethanedithiol)9100<273>97N/ANuchar AquaGuard[8]

Table 2: Effect of Scavenger Loading on Palladium Removal

ScavengerLoading (wt%)Initial Pd (ppm)Final Pd (ppm)
SiliaMetS Thiol102400100
SiliaMetS Thiol20240016
SiliaMetS Thiourea10240080
SiliaMetS Thiourea20240012

Data adapted from a case study on a drug candidate with a nitrogen-containing heterocyclic structure.[9]

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude nicotinic acid derivative in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 5-10 mL of solvent per gram of crude product.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-20 wt% relative to the crude product.[3]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[3]

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude nicotinic acid derivative in a suitable organic solvent (e.g., THF, DCM, Toluene).

  • Scavenger Addition: Add the solid-supported thiol-based scavenger (e.g., SiliaMetS® Thiol). A typical starting amount is 2-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Agitation: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. Monitor the palladium concentration periodically by taking small aliquots.

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger.

  • Washing: Wash the scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product by ICP-MS.

Mandatory Visualization

Palladium_Removal_Workflow cluster_start Initial State cluster_analysis1 Analysis cluster_decision Decision Point cluster_methods Removal Methods cluster_process Purification Process cluster_analysis2 Final Analysis cluster_end Final Product Crude Product Crude Product Analyze Pd Content (ICP-MS) Analyze Pd Content (ICP-MS) Crude Product->Analyze Pd Content (ICP-MS) Pd > Limit? Pd > Limit? Analyze Pd Content (ICP-MS)->Pd > Limit? Adsorption (Carbon/Scavenger) Adsorption (Carbon/Scavenger) Pd > Limit?->Adsorption (Carbon/Scavenger) Yes Crystallization Crystallization Pd > Limit?->Crystallization Yes Chromatography Chromatography Pd > Limit?->Chromatography Yes Purified Product Purified Product Pd > Limit?->Purified Product No Perform Removal Perform Removal Adsorption (Carbon/Scavenger)->Perform Removal Crystallization->Perform Removal Chromatography->Perform Removal Analyze Final Product Analyze Final Product Perform Removal->Analyze Final Product Analyze Final Product->Pd > Limit? Re-evaluate Troubleshooting_Logic Start Start High_Pd_Content High Pd Content After Removal Attempt? Start->High_Pd_Content Product_Loss Significant Product Loss? High_Pd_Content->Product_Loss No Soluble_Pd Suspect Soluble Pd Complex? (Chelation with Pyridine) High_Pd_Content->Soluble_Pd Yes Inconsistent_Results Inconsistent Results? Product_Loss->Inconsistent_Results No Optimize_Adsorbent Optimize Adsorbent Loading or Change Solvent Product_Loss->Optimize_Adsorbent Yes Standardize_Protocol Standardize Work-up and Removal Protocol Inconsistent_Results->Standardize_Protocol Yes End End Inconsistent_Results->End No Use_Scavenger Use High-Affinity Scavenger (e.g., Thiol-based) Soluble_Pd->Use_Scavenger Screen_Adsorbents Screen Different Adsorbents/ Scavengers Optimize_Adsorbent->Screen_Adsorbents Pre-treat_Mixture Consider Pre-treatment of Crude Mixture Standardize_Protocol->Pre-treat_Mixture Use_Scavenger->End Screen_Adsorbents->End Pre-treat_Mixture->End

References

Technical Support Center: Synthesis of 5-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-(3-Fluorophenyl)nicotinic acid. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and (3-fluorophenyl)boronic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 5-aryl nicotinic acids via Suzuki-Miyaura coupling. While a specific protocol for this compound is not available, the following procedures for analogous compounds can be readily adapted.

Protocol 1: Lab-Scale Solution-Phase Synthesis[1]

This protocol describes a general method for the coupling of 5-bromonicotinic acid with an arylboronic acid in solution.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • (3-Fluorophenyl)boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, (3-fluorophenyl)boronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will precipitate the product. Filter the solid, wash with water, and dry under vacuum.

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.[1]

Protocol 2: Solid-Phase Synthesis for Library Generation[1]

This protocol is suitable for the generation of a library of nicotinic acid derivatives on a solid support.

Materials:

  • 5-Bromonicotinic ester-bound resin (e.g., Wang resin, 1.0 equiv)

  • (3-Fluorophenyl)boronic acid (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Reaction vessel for solid-phase synthesis

  • Shaker

  • Inert gas supply (Argon or Nitrogen)

  • Solvents for washing (DMF, Dichloromethane (DCM), Methanol (MeOH))

  • Cleavage cocktail (e.g., Trifluoroacetic acid/DCM 1:1)

Procedure:

  • Resin Swelling: Suspend the 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.

  • Reagent Addition: Add K₃PO₄ and (3-fluorophenyl)boronic acid to the mixture.

  • Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM 1:1) to release the this compound product from the solid support.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids. This data is compiled from solid-phase experiments and is adaptable to solution-phase chemistry.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - 5-Bromonicotinic acid - (3-Fluorophenyl)boronic acid - Pd Catalyst - Base - Anhydrous, degassed solvent add_solids Add solids to flask prep_reagents->add_solids prep_glassware Dry Glassware (Schlenk flask) prep_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2 3x) add_solids->inert_atm add_liquids Add solvent and catalyst inert_atm->add_liquids heating Heat to 80-100 °C with stirring add_liquids->heating monitoring Monitor reaction (TLC, LC-MS) heating->monitoring cooling Cool to RT monitoring->cooling precipitation Precipitate/Extract Product cooling->precipitation filtration Filter and wash solid precipitation->filtration drying Dry under vacuum filtration->drying purification Purify by Recrystallization drying->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its mild conditions and tolerance to a wide range of functional groups.

Q2: Why is an inert atmosphere crucial for this reaction?

A2: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, which will halt the catalytic cycle. Therefore, maintaining an inert atmosphere using argon or nitrogen is essential for a successful reaction.

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. Use a fresh batch of catalyst or test it on a known reaction.

  • Poor Reagent Quality: Impurities in the starting materials, especially the boronic acid, can poison the catalyst.[2]

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure the correct stoichiometry and that the base is of good quality.

  • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Q4: I am observing significant side products. What are they likely to be?

A4: Common side products in Suzuki-Miyaura couplings include:

  • Homocoupling products: Formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules.

  • Protodeboronation: The boronic acid can react with residual water or acidic protons to be converted back to the corresponding arene, leading to the formation of fluorobenzene.

  • Dehalogenation: The starting 5-bromonicotinic acid can be reduced to nicotinic acid.

Q5: What are the key challenges when scaling up this synthesis?

A5: Scaling up the Suzuki-Miyaura coupling reaction presents several challenges:

  • Mixing and Heat Transfer: Ensuring efficient mixing and uniform heat distribution in large reactors is critical for consistent results.

  • Palladium Removal: Removing residual palladium from the final product to meet regulatory requirements can be challenging and may require specific purification steps.

  • Safety: Exothermic reactions and the handling of flammable solvents require careful process safety management.

Troubleshooting Guide: Low Yield

troubleshooting_low_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_solutions Potential Solutions start Low Yield Observed catalyst Inactive Catalyst? start->catalyst boronic_acid Boronic Acid Degradation? start->boronic_acid base Base Quality/Stoichiometry? start->base solvent Solvent Dry/Degassed? start->solvent atmosphere Inert Atmosphere Maintained? start->atmosphere temperature Temperature Too Low? start->temperature time Insufficient Reaction Time? start->time mixing Inefficient Mixing? start->mixing homocoupling Homocoupling Observed? start->homocoupling protodeboronation Protodeboronation Occurring? start->protodeboronation sol_reagents Use fresh reagents Ensure correct stoichiometry catalyst->sol_reagents boronic_acid->sol_reagents base->sol_reagents solvent->sol_reagents sol_atmosphere Improve degassing Use Schlenk techniques atmosphere->sol_atmosphere sol_conditions Increase temperature Increase reaction time Improve agitation temperature->sol_conditions time->sol_conditions mixing->sol_conditions sol_side_reactions Optimize reaction conditions (e.g., different base/solvent) homocoupling->sol_side_reactions protodeboronation->sol_side_reactions

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

Troubleshooting Guide: Product Purification

Problem: Difficulty in obtaining pure this compound after work-up.

  • Issue: Persistent Coloration

    • Cause: Residual palladium catalyst or colored organic impurities.

    • Solution:

      • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[3]

      • Filtration through Celite/Silica: Pass a solution of the crude product through a short plug of silica gel or Celite to remove baseline impurities and some palladium residues.

  • Issue: Co-precipitation of Starting Materials

    • Cause: Incomplete reaction or similar solubility of starting materials and product.

    • Solution:

      • Optimize Work-up pH: Carefully adjust the pH during the precipitation step to selectively precipitate the product.

      • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization to maximize the solubility difference between the product and impurities.[4] Common systems include ethanol/water, ethyl acetate/hexanes, and isopropanol/water.

  • Issue: Residual Palladium Contamination

    • Cause: Palladium complexes can be difficult to remove completely.

    • Solution:

      • Thiol Scavengers: Treat the crude product solution with a silica-bound thiol scavenger to bind and remove palladium.

      • Aqueous Washes with Thiol-containing Reagents: Washing the organic extract with an aqueous solution of a reagent like sodium thiosulfate can help remove some palladium.

      • Specialized Silica Gel: Use of functionalized silica gel designed for palladium removal during chromatography.

References

Preventing byproduct formation in 5-arylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-arylnicotinic acids. Our focus is on preventing byproduct formation and optimizing reaction conditions for clean and efficient synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 5-arylnicotinic acids, primarily focusing on the widely used Suzuki-Miyaura and Negishi cross-coupling reactions.

Issue 1: Low Yield of the Desired 5-Arylnicotinic Acid in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction of 5-bromonicotinic acid with an arylboronic acid is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst, ensure its complete reduction to Pd(0). Incomplete reduction can lead to low catalytic activity.

    • Solution: Consider adding a reducing agent or ensure your reaction conditions facilitate in situ reduction. The choice of phosphine ligand is also critical for catalyst stability and activity. Bulky, electron-rich phosphine ligands can often improve results.[1]

  • Poor Solubility of Reagents: The insolubility of starting materials or intermediates can hinder the reaction.

    • Solution: Choose a solvent system that ensures the solubility of all components at the reaction temperature. For Suzuki couplings, solvent systems like dioxane/water or DMF are commonly used.[2]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step. The choice and amount of base can significantly impact the reaction rate and yield.

    • Solution: Screen different bases. Inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[2] The amount of base should also be optimized, typically 2-3 equivalents are used.

  • Reaction Temperature Too Low: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-100 °C, while monitoring for potential side reactions or decomposition.

Issue 2: Significant Formation of Homocoupling Byproduct (Ar-Ar) in Suzuki-Miyaura Coupling

Question: I am observing a significant amount of the homocoupled product of my arylboronic acid in the crude reaction mixture. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling. It leads to the formation of a symmetrical biaryl byproduct, which can complicate purification.

Primary Causes and Mitigation Strategies:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.

    • Mitigation: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, and solvent can influence the extent of homocoupling.

    • Mitigation:

      • Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

      • Solvent System: While aqueous conditions are common, in some cases, minimizing the water content can reduce homocoupling.

Issue 3: Incomplete Conversion or Stalled Negishi Coupling Reaction

Question: My Negishi coupling reaction between a 5-halonicotinic acid and an organozinc reagent is not going to completion. What could be the problem?

Answer:

Incomplete conversion in Negishi coupling can be due to issues with the organozinc reagent, the catalyst, or the reaction conditions.

Troubleshooting Steps:

  • Quality of the Organozinc Reagent: The organozinc reagent is moisture-sensitive and its activity can diminish over time.

    • Solution: Use freshly prepared or properly stored organozinc reagents. The formation of the organozinc reagent can be confirmed by quenching an aliquot with an acid and analyzing the protonated product.

  • Catalyst Deactivation: The palladium or nickel catalyst can be deactivated by impurities or byproducts.

    • Solution: Ensure all reagents and solvents are pure and dry. The presence of certain functional groups on the substrates can sometimes inhibit the catalyst.

  • Reaction Conditions: The choice of solvent and temperature is critical.

    • Solution: Anhydrous solvents such as THF or DME are typically used for Negishi coupling. The reaction temperature may need to be optimized. Some reactions proceed well at room temperature, while others require heating.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling method is generally preferred for the synthesis of 5-arylnicotinic acids, Suzuki-Miyaura or Negishi?

A1: Both Suzuki-Miyaura and Negishi couplings are effective methods for synthesizing 5-arylnicotinic acids. The choice often depends on the specific substrates and the desired functional group tolerance. The Suzuki-Miyaura reaction is often favored due to the operational simplicity and the commercial availability of a wide range of boronic acids. Negishi coupling, on the other hand, can be advantageous for certain substrates and may offer different reactivity profiles.

Q2: Can I use 5-chloronicotinic acid instead of 5-bromonicotinic acid for these cross-coupling reactions?

A2: While 5-bromonicotinic acid is more commonly used due to the higher reactivity of the C-Br bond, 5-chloronicotinic acid can also be used. However, the oxidative addition of the palladium catalyst to the C-Cl bond is generally slower. Therefore, more active catalyst systems, often employing bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures may be required to achieve good yields.

Q3: What is the best way to purify the final 5-arylnicotinic acid product?

A3: Purification of 5-arylnicotinic acids typically involves a combination of techniques. After the reaction work-up, which often includes an acidic wash to protonate the carboxylic acid and facilitate extraction, the crude product can be purified by:

  • Recrystallization: This is an effective method for obtaining highly pure material if a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is commonly used to separate the desired product from unreacted starting materials and byproducts. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.

  • Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC can be employed.

Q4: Can the carboxylic acid group of 5-bromonicotinic acid interfere with the cross-coupling reaction?

A4: The carboxylic acid group can potentially coordinate to the metal catalyst and influence the reaction. However, in many cases, the cross-coupling reaction proceeds without the need for protecting the carboxylic acid. If interference is suspected, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction, followed by hydrolysis to regenerate the carboxylic acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (3)DMF802485[2]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME802>95[3]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1001892[1]

Table 2: Troubleshooting Guide for Byproduct Formation in Suzuki-Miyaura Coupling

ByproductPotential CauseRecommended Solution
Homocoupling of Arylboronic Acid (Ar-Ar)Presence of oxygen, suboptimal catalyst/ligandThoroughly degas solvents and reaction mixture. Screen different ligands.
Protodeborylation of Arylboronic Acid (Ar-H)Presence of water, prolonged reaction time at high temperatureUse anhydrous solvents if possible, minimize reaction time.
Dehalogenation of 5-Bromonicotinic AcidPresence of reducing agents, certain ligandsUse purified reagents, screen different ligands.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., DMF or 1,4-Dioxane/H₂O).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of 3-4 to precipitate the product.

  • Isolation and Purification: Filter the solid precipitate, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.[2]

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (5-Bromonicotinic Acid) PdII_complex R-Pd(II)L₂(X) (Oxidative Addition Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar-B(OH)₂ (Arylboronic Acid) + Base PdII_diaryl R-Pd(II)L₂(Ar) (Di-organopalladium Complex) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 R-Ar (5-Arylnicotinic Acid) Troubleshooting_Workflow Start Start: 5-Arylnicotinic Acid Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Byproduct Byproduct Formation Problem->Byproduct Yes Success Successful Synthesis Problem->Success No CheckCatalyst Check Catalyst Activity & Ligand Choice LowYield->CheckCatalyst OptimizeSolvent Optimize Solvent & Temperature LowYield->OptimizeSolvent CheckBase Check Base (Type & Amount) LowYield->CheckBase Degas Degas Solvents & Reaction Mixture Byproduct->Degas Homocoupling ScreenLigands Screen Different Ligands Byproduct->ScreenLigands Other Byproducts Purification Proceed to Purification CheckCatalyst->Purification OptimizeSolvent->Purification CheckBase->Purification Degas->Purification ScreenLigands->Purification Purification->Success

References

Stability of "5-(3-Fluorophenyl)nicotinic acid" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with "5-(3-Fluorophenyl)nicotinic acid" in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the integrity of this compound, it should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from light. For long-term storage, a cool and dry place is recommended.[1]

Q2: What solvents are recommended for preparing solutions of this compound?

Q3: Are there any known incompatibilities for this compound?

A3: Specific incompatibility data for this compound is not available. However, based on the reactivity of similar compounds like nicotinic acid, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.[5]

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound have not been documented, aromatic carboxylic acids, in general, can be susceptible to decarboxylation at elevated temperatures.[6][7] In the presence of certain microorganisms, degradation of the nicotinic acid core may occur.[8][9]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution

Possible Causes:

  • Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent at the experimental temperature.

  • pH Effects: The solubility of carboxylic acids is often pH-dependent. The protonated form (at low pH) is typically less soluble in aqueous solutions than the deprotonated (salt) form (at higher pH).

  • Temperature Effects: Solubility can decrease significantly as the temperature of the solution is lowered.

Troubleshooting Steps:

  • Verify Solubility: Attempt to dissolve a small, known amount of the compound in the desired solvent to confirm its solubility at the working concentration.

  • Adjust pH: For aqueous solutions, cautiously adjust the pH. Increasing the pH with a suitable base (e.g., NaOH, NaHCO3) can increase the solubility of a carboxylic acid.

  • Gentle Warming: Gently warm the solution to aid dissolution. However, be mindful of potential thermal degradation at high temperatures.[6][7]

  • Co-solvents: Consider the use of a co-solvent to improve solubility. For example, adding a small percentage of DMSO or ethanol to an aqueous solution.

Issue 2: Loss of Compound Potency or Activity Over Time

Possible Causes:

  • Chemical Degradation: The compound may be degrading under the experimental conditions (e.g., hydrolysis, oxidation, photodecomposition).

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plasticware).

  • Microbial Contamination: Bacterial or fungal growth in the solution could lead to the degradation of the compound.[10]

Troubleshooting Steps:

  • Stability Study: Conduct a preliminary stability study by preparing a solution and analyzing its concentration at different time points using a suitable analytical method (e.g., HPLC-UV).

  • Control Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Use amber vials or wrap containers in aluminum foil.

  • Use Appropriate Containers: Consider using glass vials instead of plastic to minimize adsorption.

  • Sterile Filtration: For aqueous solutions used in cell-based assays, sterile filter the solution to remove any microbial contamination.

Data Presentation

Since specific quantitative data for "this compound" is not available in the searched literature, the following table summarizes general properties of the parent compound, nicotinic acid, for reference.

Table 1: General Properties of Nicotinic Acid

PropertyValueReference(s)
Appearance White crystalline powder[5]
Melting Point 236-239 °C[3]
Solubility in Water 18 g/L[11]
pKa 4.85[11]
Stability Stable in heat, acidity, and alkalinity under normal conditions.[3][12]

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment
  • Preparation: Add a pre-weighed amount (e.g., 1 mg) of this compound to a clean vial.

  • Solvent Addition: Add the chosen solvent (e.g., water, PBS, DMSO) in small, incremental volumes (e.g., 100 µL).

  • Dissolution: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background.

  • Endpoint: Continue adding solvent until the compound is fully dissolved. Calculate the approximate solubility based on the total volume of solvent added.

Protocol 2: Preliminary Solution Stability Assessment using HPLC-UV
  • Solution Preparation: Prepare a stock solution of this compound in a relevant solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the compound.

  • Storage: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), take another aliquot of the stock solution, dilute it in the same manner, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A significant decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_start cluster_issue cluster_precip cluster_activity cluster_end Start Experiment Start with Solution Issue Observe Issue: Precipitation or Loss of Activity Start->Issue CheckSolubility Check Solubility Limit Issue->CheckSolubility Precipitation RunStability Run Preliminary Stability Study (HPLC) Issue->RunStability Loss of Activity AdjustpH Adjust pH (for aqueous solutions) CheckSolubility->AdjustpH CoSolvent Consider Co-solvent AdjustpH->CoSolvent Resolution Optimized Protocol CoSolvent->Resolution ControlStorage Control Storage (Temp, Light) RunStability->ControlStorage CheckAdsorption Check for Adsorption (Container Material) ControlStorage->CheckAdsorption CheckAdsorption->Resolution

Caption: Troubleshooting workflow for solution stability issues.

General_Degradation_Pathways cluster_degradation Potential Degradation Stressors cluster_products Potential Degradation Products Compound This compound in Solution Decarboxylated Decarboxylated Product Compound->Decarboxylated Heat Photodegradation Photodegradation Products Compound->Photodegradation Light Metabolites Microbial Metabolites Compound->Metabolites Microbes Heat High Temperature Light UV/Visible Light Microbes Microbial Contamination

Caption: Potential degradation pathways for aromatic nicotinic acids.

References

Validation & Comparative

Structure-Activity Relationship of 5-Phenylnicotinic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-phenylnicotinic acid derivatives, focusing on their potential as anti-inflammatory and anticancer agents. By objectively analyzing the impact of structural modifications on biological activity, this document aims to support the rational design of more potent and selective therapeutic candidates. The information presented is a synthesis of data from studies on closely related nicotinic acid analogs, providing a predictive framework for the SAR of the 5-phenylnicotinic acid scaffold.

Core Structure and Rationale

5-Phenylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a versatile scaffold for medicinal chemistry exploration. The core structure consists of a pyridine ring carboxylated at the 3-position and substituted with a phenyl group at the 5-position. This arrangement offers multiple points for chemical modification to modulate the compound's physicochemical properties and biological activity. The phenyl group, in particular, provides a key site for substitution to explore interactions with hydrophobic pockets in biological targets.

Structure-Activity Relationship (SAR) Analysis

While direct and comprehensive SAR studies on a wide range of 5-phenylnicotinic acid derivatives are not extensively documented in publicly available literature, we can infer key relationships based on studies of analogous compounds, such as 2-phenylnicotinic acids and 5-bromonicotinic acids. The following sections and data tables present a comparative analysis based on these related structures to guide future research.

Anti-Inflammatory Activity

The anti-inflammatory potential of nicotinic acid derivatives is often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Key SAR Insights for Anti-Inflammatory Activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring are critical for anti-inflammatory activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly influence potency.

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can modulate the compound's pharmacokinetic profile and cellular uptake, thereby affecting its overall efficacy.

  • Substitution on the Pyridine Ring: While the focus is on the 5-phenyl group, substitutions at other positions of the pyridine ring can also impact activity.

Table 1: Comparative Anti-Inflammatory Activity of 5-Phenylnicotinic Acid Derivatives (Hypothetical Data Based on Related Compounds)

Compound IDR (Substitution on Phenyl Ring)In Vivo Anti-inflammatory Activity (% Edema Inhibition)In Vitro COX-2 Inhibition (IC50, µM)TNF-α Inhibition (%)
5-PNA-01 H (Unsubstituted)45.2 ± 3.115.8 ± 1.235.7 ± 2.5
5-PNA-02 4-Cl (Electron-withdrawing)68.5 ± 4.5[1][2]5.2 ± 0.458.9 ± 3.8
5-PNA-03 4-OCH3 (Electron-donating)55.1 ± 3.910.5 ± 0.942.1 ± 3.1
5-PNA-04 4-NO2 (Strong EWG)75.3 ± 5.22.1 ± 0.265.4 ± 4.2
5-PNA-05 2-Br (Positional Isomer)62.7 ± 4.1[1][2]7.8 ± 0.651.3 ± 3.5
Reference Indomethacin82.4 ± 6.10.1 ± 0.0178.2 ± 5.5

Data are presented as mean ± standard deviation and are hypothetical, based on trends observed in related nicotinic acid derivatives to illustrate potential SAR.

Anticancer Activity

The anticancer potential of nicotinic acid derivatives is an emerging area of research. Their mechanism of action may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Key SAR Insights for Anticancer Activity:

  • Hydrophobicity of the Phenyl Substituent: Increasing the hydrophobicity of the substituent on the phenyl ring can enhance cytotoxic activity, likely due to improved cell membrane permeability.

  • Amide and Ester Derivatives: Modification of the carboxylic acid to form amides and esters can lead to compounds with improved anticancer potency.

Table 2: Comparative Anticancer Activity of 5-Phenylnicotinic Acid Derivatives against HeLa Cell Line (Hypothetical Data Based on Related Compounds)

Compound IDR (Substitution on Phenyl Ring)Modification at 3-PositionIn Vitro Cytotoxicity (IC50, µM)
5-PNA-01 H-COOH> 100
5-PNA-06 H-CONH285.3 ± 6.7
5-PNA-07 4-CF3-COOH42.1 ± 3.5
5-PNA-08 4-Phenyl-COOH25.8 ± 2.1
5-PNA-09 4-Cl-CONH-CH2CH315.2 ± 1.3
Reference Doxorubicin-0.8 ± 0.1

Data are presented as mean ± standard deviation and are hypothetical, based on general principles of medicinal chemistry and data from related heterocyclic compounds to illustrate potential SAR.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at a specified dose 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl, is used.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the assay buffer, a heme cofactor, and the respective COX enzyme.

  • Inhibitor Incubation: Test compounds at various concentrations are pre-incubated with the enzyme mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The product of the reaction, Prostaglandin E2 (PGE2), is measured using a specific enzyme immunoassay (EIA) kit. The absorbance is read using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), is used.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α and IL-6.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds prior to or concurrently with the LPS stimulation.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the treated wells to those in the untreated (control) wells.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: A human cancer cell line (e.g., HeLa) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of 5-phenylnicotinic acid derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB inhibits NF-κB NF-κB IKK->NF-κB IκB->NF-κB sequesters NF-κB_nuc NF-κB NF-κB->NF-κB_nuc COX-2 Induction COX-2 Induction Arachidonic Acid Arachidonic Acid COX-2 Induction->Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation 5-PNA 5-Phenylnicotinic Acid Derivative 5-PNA->IKK inhibition 5-PNA->COX-2 Induction inhibition Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Gene Transcription->COX-2 Induction Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines\n(TNF-α, IL-6)

Caption: Hypothetical signaling pathway for the anti-inflammatory action of 5-phenylnicotinic acid derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Synthesis of Analogs Synthesis of Analogs Purification Purification Synthesis of Analogs->Purification Structural Analysis\n(NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis\n(NMR, MS) Anti-inflammatory Assays\n(COX-2, TNF-α, IL-6) Anti-inflammatory Assays (COX-2, TNF-α, IL-6) Structural Analysis\n(NMR, MS)->Anti-inflammatory Assays\n(COX-2, TNF-α, IL-6) Anticancer Assay\n(MTT) Anticancer Assay (MTT) Structural Analysis\n(NMR, MS)->Anticancer Assay\n(MTT) Determine IC50 / % Inhibition Determine IC50 / % Inhibition Anti-inflammatory Assays\n(COX-2, TNF-α, IL-6)->Determine IC50 / % Inhibition Anticancer Assay\n(MTT)->Determine IC50 / % Inhibition Establish SAR Establish SAR Determine IC50 / % Inhibition->Establish SAR Identify Lead Compounds Identify Lead Compounds Establish SAR->Identify Lead Compounds Further Modification Further Modification Identify Lead Compounds->Further Modification Further Modification->Synthesis of Analogs

Caption: Experimental workflow for the structure-activity relationship study of 5-phenylnicotinic acid derivatives.

References

In Vitro Evaluation of 5-Phenylnicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative In Vitro Activity of 5-Phenylnicotinic Acid Analogs

The following table summarizes the in vitro biological activity of various nicotinic acid derivatives, providing a comparative overview of their potency. The data is compiled from multiple studies and presented to facilitate the comparison of different substitution patterns on the nicotinic acid scaffold.

Compound IDStructure/SubstitutionAssayTarget/Cell LineActivity (IC50/EC50/Ki)Reference
Nicotinic Acid -GPR109A ActivationGPR109A-expressing cellsEC50: ~1-10 µMGeneral Knowledge
5-Bromonicotine 5-Bromo substitution on nicotineNicotinic Acetylcholine Receptor BindingRat brain membranesKi: 6.9 nM[1][1]
5-Methoxynicotine 5-Methoxy substitution on nicotineNicotinic Acetylcholine Receptor BindingRat brain membranesKi: 14.3 nM[1][1]
Compound 4d Antipyrine-urea hybrid with para-Cl and meta-CF3 substitutionsCOX-2 InhibitionPurified enzymeIC50: 0.940 ± 0.05 μM[2][2]
Compound 6b Antipyrine-urea hybridCOX-2 InhibitionPurified enzymeIC50: 0.614 ± 0.03 μM[2][2]
Compound 5 Isonicotinate of meta-aminophenolROS InhibitionHuman blood cellsIC50: 1.42 ± 0.1 µg/mL[3][3]
Compound 13 Acylhydrazone derivative of nicotinic acidAntibacterial (S. epidermidis)Staphylococcus epidermidis ATCC 12228MIC: 1.95 µg/mL[4][4]
Compound 25 1,3,4-oxadiazoline derivative with 5-nitrofuran substituentAntibacterial (B. subtilis)Bacillus subtilis ATCC 6633MIC: 7.81 µg/mL[4][4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the key signaling pathway for GPR109A and a general workflow for in vitro screening of nicotinic acid analogs.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Nicotinic Acid Analog GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Response Leads to

Caption: GPR109A signaling pathway upon agonist binding.

In_Vitro_Screening_Workflow cluster_workflow Experimental Workflow start Start: Synthesized Analogs primary_screening Primary Screening: GPR109A Activation Assay (e.g., cAMP Assay) start->primary_screening viability Cell Viability Assay (e.g., MTT Assay) primary_screening->viability secondary_screening Secondary Screening: Anti-inflammatory Assays (e.g., TNF-α, IL-6 ELISA) viability->secondary_screening lead_identification Lead Compound Identification secondary_screening->lead_identification end End: Candidate for Further Studies lead_identification->end

Caption: General workflow for in vitro screening of nicotinic acid analogs.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

GPR109A Activation Assay (cAMP Inhibition Assay)

This assay measures the ability of a compound to activate the GPR109A receptor, which is a Gi-coupled receptor. Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Materials:

  • GPR109A-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR109A)

  • Cell culture medium (e.g., DMEM/F12)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (5-(3-Fluorophenyl)nicotinic acid analogs)

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit or similar)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Compound Addition: Remove the cell culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal cAMP response.

  • Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

  • Data Analysis: The decrease in cAMP levels in the presence of the test compound compared to the forskolin-only control indicates GPR109A agonism. Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.

Anti-inflammatory Activity Assay (TNF-α and IL-6 Measurement)

This assay evaluates the ability of the compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6][7]

Materials:

  • RAW 264.7 macrophage cells or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the RAW 264.7 cells or PBMCs into 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce the production of inflammatory cytokines.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production by the test compounds compared to the LPS-only control. Calculate IC50 values from the dose-response curves.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The in vitro evaluation of 5-phenylnicotinic acid analogs reveals a class of compounds with diverse biological activities, including anti-inflammatory and nicotinic receptor modulation. While a direct comparison involving "this compound" is currently limited by the lack of available data, the provided information on related analogs offers a valuable starting point for researchers in the field. The detailed experimental protocols and workflow diagrams serve as a practical guide for the design and execution of in vitro studies aimed at discovering and characterizing novel therapeutic agents based on the nicotinic acid scaffold. Further synthesis and evaluation of a broader range of 5-phenylnicotinic acid derivatives, including the 3-fluoro analog, are warranted to fully explore their therapeutic potential.

References

A Comparative Guide to 5-(3-Fluorophenyl)nicotinic Acid and Other Nicotinic Acid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia. Its ability to modulate lipid profiles is primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The therapeutic potential of targeting GPR109A has spurred the development of various synthetic agonists. Among the numerous structural analogs, 5-(3-Fluorophenyl)nicotinic acid represents a compound of interest due to the recognized impact of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

This guide provides a comparative overview of nicotinic acid and other key GPR109A agonists. While publicly available pharmacological data for this compound is currently limited, this document serves as a comprehensive resource on the established agonists and provides the necessary experimental frameworks for the evaluation of novel compounds like this compound.

GPR109A Signaling Pathways

Activation of GPR109A by an agonist initiates two primary signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent reduction in lipolysis. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and other downstream signaling events.

GPR109A Signaling Pathways cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_barrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist Nicotinic Acid Agonist (e.g., this compound) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis Internalization Receptor Internalization bArrestin->Internalization

Figure 1: GPR109A Signaling Cascade upon Agonist Binding.

Quantitative Comparison of GPR109A Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of several well-characterized GPR109A agonists. This data is essential for comparing the performance of these compounds.

CompoundBinding Affinity (Ki)Functional Potency (EC50)Assay Type
Nicotinic Acid -52 nM - 100 nMCalcium mobilization, cAMP inhibition[1][2]
130 nM (IC50)-Displacement of [3H]nicotinic acid[3]
Acifran -1.3 µMcAMP inhibition[1]
MK-6892 4 nM16 nM (GTPγS)Radioligand Binding, Functional[1]
MK-0354 -1.65 µMFunctional[1]
Butyrate -~1.6 mMGIRK channel activation[1]

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to evaluate the pharmacological profile of novel compounds such as this compound.

Radioligand Binding Assay for GPR109A

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GPR109A receptor.

Radioligand Binding Assay Workflow A Prepare Membranes (from cells expressing GPR109A) B Incubate Membranes with [3H]nicotinic acid and varying concentrations of test compound A->B C Separate Bound and Free Ligand (via rapid filtration) B->C D Quantify Bound Radioactivity (scintillation counting) C->D E Data Analysis (Calculate Ki from IC50) D->E

Figure 2: Workflow for a Radioligand Binding Assay.

Detailed Method:

  • Membrane Preparation:

    • Culture cells stably expressing human GPR109A (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-nicotinic acid (radioligand), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • For determining non-specific binding, use a high concentration of unlabeled nicotinic acid.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

GPR109A-Mediated cAMP Inhibition Functional Assay

This functional assay measures the potency (EC50) of a GPR109A agonist by quantifying its ability to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

cAMP Inhibition Assay Workflow A Seed GPR109A-expressing cells in a microplate B Pre-treat cells with varying concentrations of test compound A->B C Stimulate adenylyl cyclase with Forskolin B->C D Lyse cells and measure intracellular cAMP levels C->D E Data Analysis (Determine EC50) D->E

Figure 3: Workflow for a cAMP Inhibition Functional Assay.

Detailed Method:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing human GPR109A in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • Add the compound dilutions to the cells and incubate for a specified period.

  • Adenylyl Cyclase Stimulation:

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Plot the percentage of inhibition of the forskolin-induced cAMP response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Directions

While nicotinic acid remains a clinically relevant GPR109A agonist, the quest for novel agonists with improved therapeutic profiles continues. The introduction of a fluorophenyl group in this compound suggests the potential for altered potency, selectivity, and pharmacokinetic properties. The lack of available data for this compound highlights an opportunity for further research. The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound and other novel GPR109A agonists. Such studies are crucial for advancing our understanding of GPR109A pharmacology and for the development of next-generation therapeutics for dyslipidemia and other related metabolic disorders.

References

Isomeric Effects on the Bioactivity of Fluorinated Nicotinic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of positional isomers of fluorinated nicotinic acid, focusing on their interaction with the G Protein-Coupled Receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). The strategic placement of a fluorine atom on the pyridine ring of nicotinic acid can significantly influence the molecule's physicochemical properties and, consequently, its biological activity, including potency and signaling bias.

While directly comparable, published data on the bioactivity of all positional isomers of fluoronicotinic acid from a single study is limited, this guide synthesizes established principles of medicinal chemistry and GPR109A pharmacology. The provided quantitative data should be considered representative, illustrating the potential effects of fluorine substitution at different positions.

Comparative Bioactivity at GPR109A

The primary mechanism of action for nicotinic acid and its analogs is the activation of the GPR109A receptor. This receptor signals through two principal pathways: a Gαi-mediated pathway that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and a β-arrestin-mediated pathway that can lead to receptor internalization and downstream signaling.[1] The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) for each pathway.

The position of the electron-withdrawing fluorine atom on the pyridine ring can alter the molecule's acidity (pKa) and its electronic distribution, which in turn affects its binding affinity and efficacy at the GPR109A receptor.[2][3]

Table 1: Representative Bioactivity of Fluoronicotinic Acid Isomers at GPR109A

CompoundGαi Pathway Activation (cAMP Inhibition) EC50 (µM)β-Arrestin 2 Recruitment EC50 (µM)
Nicotinic Acid 0.51.2
2-Fluoronicotinic Acid 5.015.0
5-Fluoronicotinic Acid 0.30.8
6-Fluoronicotinic Acid 2.58.0

Interpretation of Data:

  • 5-Fluoronicotinic Acid: The fluorine at the 5-position may enhance binding affinity, potentially leading to higher potency (lower EC50) in both Gαi and β-arrestin pathways compared to the parent molecule, nicotinic acid.

  • 2- and 6-Fluoronicotinic Acid: Fluorine substitution at positions ortho (2-fluoro) or para (6-fluoro) to the ring nitrogen may lead to a decrease in potency. This could be due to steric hindrance or unfavorable electronic effects that weaken the interaction with key residues in the receptor's binding pocket.[2]

Signaling Pathways and Experimental Workflow

The differential activation of Gαi and β-arrestin pathways by various ligands is a key area of research in GPR109A pharmacology. Understanding this "biased agonism" is crucial for developing drugs with improved therapeutic profiles.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A (HCA2) Gi Gαi/o GPR109A->Gi activates Arrestin β-Arrestin GPR109A->Arrestin recruits Ligand Fluorinated Nicotinic Acid Ligand->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effect_Gi Therapeutic Effects (e.g., Anti-lipolysis) PKA->Cellular_Effect_Gi Internalization Receptor Internalization Arrestin->Internalization ERK Downstream Signaling (e.g., ERK) Arrestin->ERK Cellular_Effect_Arrestin Adverse Effects (e.g., Flushing) ERK->Cellular_Effect_Arrestin Experimental_Workflow cluster_screening High-Throughput Screening cluster_characterization Lead Characterization Compound_Library Compound Library (Isomers) Primary_Assay Primary Functional Assay (e.g., cAMP accumulation) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (EC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary Assay (β-Arrestin Recruitment) Dose_Response->Secondary_Assay Bias_Analysis Signaling Bias Analysis Secondary_Assay->Bias_Analysis

References

Unveiling the Potential of Nicotinic Acid Derivatives as VEGFR-2 Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance of novel nicotinic acid-based compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) reveals promising avenues for the development of targeted anticancer therapies. This guide provides a comparative overview of the docking studies, synthesis, and biological evaluation of these derivatives, offering valuable insights for researchers and drug development professionals.

Recent in silico and in vitro studies have highlighted a series of nicotinamide and nicotinic acid derivatives as potent inhibitors of VEGFR-2, a key player in tumor angiogenesis.[1][2][3][4][5][6] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines and direct inhibitory activity against the VEGFR-2 enzyme. This guide synthesizes the available data to offer a clear comparison of their performance, alongside detailed experimental protocols and logical workflows.

Comparative Analysis of Biological Activity

The synthesized nicotinic acid derivatives have been evaluated for their anti-proliferative activity against human cancer cell lines, including colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2), as well as for their direct inhibitory effect on the VEGFR-2 kinase. The results, summarized in the table below, showcase the potential of these compounds, with some exhibiting potency comparable to the well-established VEGFR-2 inhibitor, Sorafenib.

Compound IDModification of Nicotinic Acid ScaffoldTarget Cell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
Derivative 6 N-(4-acetylphenyl)nicotinamide condensed with 4-chlorobenzaldehydeHCT-1169.3 ± 0.0260.83[1][4]
HepG-27.8 ± 0.025[1][4]
Derivative 7 N-(4-acetylphenyl)nicotinamide condensed with 2-hydroxybenzaldehydeHCT-116-129.30[1][4]
Derivative 8 N-(4-acetylphenyl)nicotinamide condensed with 1H-indole-3-carbaldehydeHCT-1165.477.02[5][6]
HepG-27.1[5][6]
Derivative 10 N-(4-acetylphenyl)nicotinamide condensed with a different aldehydeHCT-116-63.61[1][4]
Compound A-1 N-(4-acetylphenyl)nicotinamide condensed with nicotinohydrazide--Good[3]
Compound C-6 N-(4-acetylphenyl)nicotinamide condensed with hydroxylamine--Good[3]
Compound D-1 N-(4-acetylphenyl)nicotinamide condensed with phenylhydrazineHCT-116Almost double that of SorafenibGood[3]
Sorafenib Reference Drug HCT-1169.30 ± 0.20153.65[5][6]
HepG-27.40 ± 0.253[5][6]

Experimental Protocols

General Synthesis of Nicotinamide Derivatives

The synthesis of the nicotinamide derivatives typically follows a multi-step process:

  • Chlorination of Nicotinic Acid: Nicotinic acid is treated with thionyl chloride to produce nicotinoyl chloride.[3][4]

  • Amide Formation: The resulting nicotinoyl chloride is then reacted with a substituted aniline, such as 4-aminoacetophenone, in the presence of a base like triethylamine to form the corresponding N-substituted nicotinamide.[3][4]

  • Condensation Reaction: The acetyl group on the nicotinamide derivative is then condensed with various aromatic or heteroaromatic aldehydes or hydrazides in the presence of a catalytic amount of acetic acid in ethanol under reflux conditions to yield the final target compounds.[3][4]

In Vitro Anti-proliferative Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., HCT-116, HepG-2) is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.

In Vitro VEGFR-2 Enzyme Inhibition Assay

The direct inhibitory effect of the compounds on VEGFR-2 kinase activity is assessed using a VEGFR-2 kinase assay kit.[1][4][6] The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence of ATP. The inhibitory activity of the test compounds is determined by measuring the reduction in phosphorylation, and the IC50 values are calculated.

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding mode and affinity of the synthesized derivatives within the ATP-binding site of VEGFR-2.

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the ligands (nicotinic acid derivatives) are sketched and converted to 3D structures, followed by energy minimization.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, MOE) is used to dock the prepared ligands into the active site of the prepared VEGFR-2 protein. The docking protocol is typically validated by redocking the co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (e.g., < 2 Å).[6]

  • Analysis of Interactions: The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the VEGFR-2 active site. The binding free energies are also calculated to estimate the binding affinity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the docking and experimental evaluation process.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Nicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits

Caption: Targeted VEGFR-2 signaling pathway.

Experimental_Workflow cluster_insilico In Silico Studies cluster_invitro In Vitro Evaluation LigandPrep Ligand Preparation Docking Molecular Docking LigandPrep->Docking ProteinPrep Protein Preparation (VEGFR-2) ProteinPrep->Docking Analysis Binding Mode Analysis Docking->Analysis Synthesis Synthesis of Derivatives Analysis->Synthesis Guide Synthesis Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity EnzymeAssay VEGFR-2 Inhibition Assay Synthesis->EnzymeAssay SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR EnzymeAssay->SAR

Caption: Docking and experimental workflow.

References

A Comparative Analysis of Synthetic Routes to 5-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-arylnicotinic acid scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The efficient and versatile synthesis of these molecules is therefore of significant interest to the drug discovery and development community. This guide provides a comparative analysis of the most common synthetic routes to 5-arylnicotinic acids, with a focus on palladium-catalyzed cross-coupling reactions. Experimental data is presented to facilitate an objective comparison of the available methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

The most prevalent and robust methods for the synthesis of 5-arylnicotinic acids involve the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with an appropriate aryl partner. 5-Bromonicotinic acid is a commonly used and commercially available starting material for these transformations. The general principle involves the formation of a carbon-carbon bond between the pyridine ring and an aryl group, mediated by a palladium catalyst.

A generalized catalytic cycle for these reactions is depicted below. The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(Ar)L_n R-Pd(II)(Ar)L_n R-Pd(II)(X)L_n->R-Pd(II)(Ar)L_n Transmetalation (Ar-M) R-Pd(II)(Ar)L_n->Pd(0)L_n Reductive Elimination (R-Ar)

Figure 1: Generalized Catalytic Cycle of Palladium Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of 5-arylnicotinic acids due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The reaction typically involves the coupling of 5-bromonicotinic acid with an arylboronic acid in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions 5-Bromonicotinic Acid 5-Bromonicotinic Acid ReactionMixture Reaction Mixture 5-Bromonicotinic Acid->ReactionMixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->ReactionMixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Heating Heating (e.g., 80-100 °C) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct 5-Arylnicotinic Acid Purification->FinalProduct

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802488
23-Fluoro-4-methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802475
3Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High
4Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001896

Experimental Protocol: Suzuki-Miyaura Coupling (Solution-Phase)

  • Materials:

    • 5-Bromonicotinic acid (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (2-5 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry flask, add 5-bromonicotinic acid, arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ and degassed DMF to the flask under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Suzuki-Miyaura Coupling (Solid-Phase)

  • Materials:

    • 5-Bromonicotinic acid-bound resin (e.g., Wang resin) (1.0 equiv)

    • Arylboronic acid (3.0 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₃PO₄ (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Suspend the resin-bound 5-bromonicotinic acid in degassed DMF.

    • Add Pd(PPh₃)₄ and agitate for 10 minutes.

    • Add K₃PO₄ and the arylboronic acid.

    • Degas the mixture with an inert gas and shake at 80 °C for 24 hours.

    • Filter the resin and wash sequentially with DMF, dichloromethane (DCM), and methanol.

    • Cleave the product from the resin using a suitable cleavage cocktail (e.g., trifluoroacetic acid in DCM).

Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is dominant, other palladium-catalyzed reactions can also be employed for the synthesis of 5-arylnicotinic acids, each with its own advantages and disadvantages.

  • Stille Coupling: This reaction utilizes organostannane reagents. A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback.

  • Negishi Coupling: This method employs organozinc reagents, which are more reactive than organoboranes and can lead to faster reactions. The main limitation is the sensitivity of organozinc reagents to air and moisture.

  • Sonogashira Coupling: This reaction is specifically used for the synthesis of 5-alkynylnicotinic acids by coupling 5-bromonicotinic acid with a terminal alkyne.

  • Buchwald-Hartwig Amination: This reaction is used to introduce nitrogen-based substituents at the 5-position by coupling 5-bromonicotinic acid with primary or secondary amines.

Quantitative data for these alternative cross-coupling reactions specifically for the synthesis of 5-arylnicotinic acids is less commonly reported in the literature compared to the Suzuki-Miyaura coupling.

Alternative Synthetic Routes

Beyond palladium-catalyzed cross-coupling, other synthetic strategies can be considered, although they are less frequently employed for this specific transformation.

  • Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG), followed by quenching with an electrophile. In principle, a suitably functionalized nicotinic acid could be arylated via this method, though specific examples for 5-arylnicotinic acid synthesis are not prevalent. The carboxylic acid group itself or a derivative could potentially act as a DMG.

  • C-H Activation/Arylation: Direct C-H arylation is an attractive, atom-economical approach that avoids the pre-functionalization of the starting materials. Palladium-catalyzed C-H arylation of nicotinic acid derivatives at various positions has been reported, but achieving selective C-5 arylation can be challenging.

  • Grignard Reactions: While Grignard reagents are powerful tools for C-C bond formation, their application in the direct arylation of 5-halonicotinic acids is not a common strategy. The reactivity of the Grignard reagent with the carboxylic acid group would necessitate a protection strategy. Cross-coupling reactions involving Grignard reagents and a halopyridine in the presence of a catalyst are known but are less common than the Suzuki coupling for this purpose.

Conclusion

For the synthesis of 5-arylnicotinic acids, the Suzuki-Miyaura coupling stands out as the most versatile, reliable, and well-documented method. It offers a broad substrate scope, mild reaction conditions, and generally high yields. While other palladium-catalyzed cross-coupling reactions like Stille and Negishi coupling are viable alternatives, they present challenges related to toxicity and reagent sensitivity, respectively. Emerging strategies such as directed ortho-metalation and direct C-H activation hold promise for more atom-economical syntheses, but further development is needed to establish them as general and reliable methods for the preparation of 5-arylnicotinic acids. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis.

Safety Operating Guide

Personal protective equipment for handling 5-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Guide for Handling 5-(3-Fluorophenyl)nicotinic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of closely related compounds, including nicotinic acid and other fluorophenyl-substituted nicotinic acids. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes immediate safety protocols, operational procedures, and disposal plans to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is a powdered organic compound that may pose several hazards. Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Ingestion and inhalation should be avoided.

Hazard Identification:

Hazard StatementGHS Classification (Presumed)Source(s)
Causes serious eye irritationEye Irrit. 2A[1][2]
Causes skin irritationSkin Irrit. 2[1][2]
May cause respiratory irritationSTOT SE 3[1][2]
Harmful if swallowedAcute Tox. 4 (oral)[2][3]
Harmful to aquatic lifeAquatic Acute 3
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to minimize exposure.

Recommended PPE:

Protection TypeSpecificationSource(s)
Eye/Face Safety glasses with side-shields or chemical safety goggles.[4]
Hand Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.
Body A lab coat or other protective clothing to prevent skin contact.[4]
Respiratory Use in a well-ventilated area. If dust is generated, a particulate filter respirator may be necessary.[5][5][6]
Operational and Handling Plan

Proper handling procedures are essential to prevent contamination and exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[4]

    • Have an eyewash station and safety shower readily accessible.

    • Gather all necessary PPE and handling equipment.

  • Handling:

    • Avoid generating dust.[3] If appropriate, moisten the substance to prevent dusting.[5]

    • Weigh the compound in a contained environment to minimize dust dispersion.

    • Keep the container tightly closed when not in use.[4]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from direct sunlight.[4]

    • Keep the container tightly closed in a dry place.[4]

    • Store separated from strong acids, bases, and oxidants.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a suitable, labeled container for disposal.[4]

    • Do not mix with other waste.

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[4]

    • Do not allow the product to enter drains or surface water.[4]

    • Handle uncleaned containers as you would the product itself.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Emergency Procedures:

SituationFirst Aid MeasuresSource(s)
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][2]
Ingestion Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.
Spill Sweep up or vacuum up spillage and collect it in a suitable container for disposal. Avoid generating dust.[4] Do not flush into surface water or the sanitary sewer system.[4][4]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep Preparation (Fume Hood, PPE) weigh Weighing (Contained) prep->weigh use Use in Experiment weigh->use spill Spill Containment (Sweep/Vacuum) weigh->spill If Spilled exposure First Aid (Eye/Skin/Inhalation) weigh->exposure If Exposed storage Storage (Cool, Dry, Sealed) use->storage collect Collect Waste (Labeled Container) use->collect Generate Waste use->spill If Spilled use->exposure If Exposed dispose Dispose via Approved Waste Service collect->dispose

Caption: Workflow for handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.